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Core Science & Biosynthesis

Foundational

Synthesis Pathway of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid: A Technical Guide

Executive Summary 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) is a highly substituted indole building block frequently utilized in the development of advanced pharmaceutical libraries, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) is a highly substituted indole building block frequently utilized in the development of advanced pharmaceutical libraries, particularly in the synthesis of targeted kinase inhibitors and CFTR modulators. The construction of this 1,5,6-trisubstituted indole demands strict regiocontrol to ensure the correct placement of the methyl and carboxylate functionalities on the benzenoid ring, alongside the selective N-alkylation of the pyrrole nitrogen.

This whitepaper details a robust, scalable, and self-validating six-step synthetic pathway. By leveraging the synergistic directing effects of a substituted benzene precursor and the highly regioselective Leimgruber-Batcho indole synthesis , this route guarantees high fidelity and excellent overall yield.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features three critical substitutions on the indole core: an isopropyl group at N1, a methyl group at C5, and a carboxylic acid at C6.

From a retrosynthetic perspective, the N-isopropyl group is best installed late-stage via the base-mediated N-alkylation of a protected indole intermediate. The core 5-methyl-6-carboxylate indole is elegantly accessed via the Leimgruber-Batcho cyclization. To achieve the correct 5,6-substitution pattern on the indole, the starting material must be a highly specific ortho-nitrotoluene derivative: methyl 2,4-dimethyl-5-nitrobenzoate . This precursor is synthesized through the highly regioselective nitration of commercially available 2,4-dimethylbenzoic acid, followed by esterification.

SynthesisPathway SM 2,4-Dimethylbenzoic acid Nitration Nitration (HNO3 / H2SO4) SM->Nitration Int1 2,4-Dimethyl-5-nitrobenzoic acid Nitration->Int1 Esterification Esterification (MeOH / H+) Int1->Esterification Int2 Methyl 2,4-dimethyl-5-nitrobenzoate Esterification->Int2 LB_Enamine Enamine Formation (DMF-DMA, Pyrrolidine) Int2->LB_Enamine Int3 Enamine Intermediate LB_Enamine->Int3 LB_Cyclize Reductive Cyclization (H2, Pd/C) Int3->LB_Cyclize Int4 Methyl 5-methyl-1H-indole-6-carboxylate LB_Cyclize->Int4 Alkylation N-Alkylation (2-Iodopropane, NaH) Int4->Alkylation Int5 Methyl 1-isopropyl-5-methyl-1H-indole-6-carboxylate Alkylation->Int5 Hydrolysis Saponification (LiOH, THF/H2O) Int5->Hydrolysis Product 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid Hydrolysis->Product

Figure 1: Six-step total synthesis pathway for 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid.

Step-by-Step Synthesis Protocols

Step 1: Regioselective Nitration of 2,4-Dimethylbenzoic Acid

Causality & Mechanism: The starting material, 2,4-dimethylbenzoic acid, contains a meta-directing carboxyl group and two ortho/para-directing methyl groups. Position 5 is highly activated (ortho to the C4-methyl and para to the C2-methyl) and is significantly less sterically hindered than position 3. Consequently, electrophilic aromatic substitution occurs exclusively at C5[1].

Protocol:

  • Cool 10 mL of concentrated H₂SO₄ to 0–5 °C in an ice bath.

  • Slowly add 5.0 g of 2,4-dimethylbenzoic acid, maintaining the internal temperature below 10 °C.

  • Prepare a nitrating mixture of 3.5 mL conc. HNO₃ and 3.5 mL conc. H₂SO₄. Add this dropwise to the reaction flask over 30 minutes.

  • Stir for 1 hour at 0 °C.

  • Self-Validation (IPC): Quench a 50 µL aliquot in water and extract with EtOAc. TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting material.

  • Pour the mixture onto 100 g of crushed ice. Collect the precipitated 2,4-dimethyl-5-nitrobenzoic acid via vacuum filtration and wash with cold water[1].

Step 2: Fischer Esterification

Causality & Mechanism: The free carboxylic acid must be protected to prevent unwanted side reactions (such as formylation) with the highly electrophilic N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the subsequent step[1].

Protocol:

  • Suspend 4.0 g of 2,4-dimethyl-5-nitrobenzoic acid in 40 mL of anhydrous methanol.

  • Add 1.0 mL of concentrated H₂SO₄ dropwise.

  • Attach a reflux condenser and heat to 65 °C for 4 hours.

  • Self-Validation (IPC): LC-MS analysis will confirm the mass shift from the free acid (m/z 195) to the methyl ester (m/z 209).

  • Concentrate the mixture in vacuo, dissolve in EtOAc, and wash sequentially with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield methyl 2,4-dimethyl-5-nitrobenzoate [1].

Step 3: Leimgruber-Batcho Enamine Formation

Causality & Mechanism: In methyl 2,4-dimethyl-5-nitrobenzoate, only the C4-methyl group is ortho to the strongly electron-withdrawing nitro group. This spatial arrangement renders the C4-methyl protons highly acidic. The C2-methyl group remains unreactive. Deprotonation by pyrrolidine allows selective condensation of the C4-methyl with DMF-DMA to form an extended, deep-red conjugated enamine[2].

LBMechanism A Methyl 2,4-dimethyl -5-nitrobenzoate B DMF-DMA Condensation A->B Pyrrolidine C trans-β-Dimethylamino -2-nitrostyrene B->C D Nitro Reduction (Aniline intermediate) C->D H2, Pd/C E Intramolecular Cyclization D->E -HNMe2 F Indole Core Formation E->F

Figure 2: Mechanistic sequence of the Leimgruber-Batcho indole synthesis.

Protocol:

  • Dissolve 1.0 equiv of methyl 2,4-dimethyl-5-nitrobenzoate in anhydrous DMF.

  • Add 2.5 equiv of DMF-DMA and 0.2 equiv of pyrrolidine.

  • Heat the mixture to 110 °C under N₂ for 3–5 hours.

  • Self-Validation (IPC): The reaction mixture will turn a deep, intense red color—a visual confirmation of the highly conjugated trans-β-dimethylamino-2-nitrostyrene intermediate[2].

  • Remove volatiles under high vacuum to isolate the crude enamine.

Step 4: Reductive Cyclization

Causality & Mechanism: Catalytic hydrogenation reduces the nitro group to an aniline. The newly formed nucleophilic amine immediately undergoes spontaneous intramolecular cyclization by attacking the enamine double bond. Subsequent elimination of dimethylamine drives the aromatization to form the thermodynamically stable indole core[2].

Protocol:

  • Dissolve the crude enamine in a 1:1 mixture of MeOH and EtOAc.

  • Add 10 wt% Pd/C (0.1 equiv).

  • Purge the vessel with N₂, then introduce H₂ gas via a balloon or Parr shaker (30 psi).

  • Stir at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via silica gel chromatography to yield methyl 5-methyl-1H-indole-6-carboxylate [2].

Step 5: N-Alkylation of the Indole Core

Causality & Mechanism: The indole N-H is weakly acidic (pKa ~16). Sodium hydride (NaH) irreversibly deprotonates the nitrogen. DMF, a polar aprotic solvent, solvates the sodium cation, leaving a highly reactive, "naked" indolyl anion that readily undergoes an S_N2 substitution with the sterically hindered 2-iodopropane[3].

Protocol:

  • Purge a round-bottom flask with N₂. Dissolve 1.0 equiv of methyl 5-methyl-1H-indole-6-carboxylate in anhydrous DMF (10 mL/mmol) and cool to 0 °C in an ice bath.

  • Add 1.5 equiv of NaH (60% dispersion in mineral oil) in one portion.

  • Self-Validation (IPC): The immediate evolution of H₂ gas visually confirms the successful deprotonation of the indole nitrogen[3].

  • Stir for 30 minutes at 0 °C, then add 3.0 equiv of 2-iodopropane dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench carefully with deionized water, extract with EtOAc, wash with saturated LiBr (to remove DMF), dry, and concentrate to yield methyl 1-isopropyl-5-methyl-1H-indole-6-carboxylate [3].

Step 6: Saponification

Causality & Mechanism: Base-catalyzed ester hydrolysis cleaves the methyl ester to regenerate the free carboxylic acid. Lithium hydroxide (LiOH) is utilized due to its mild nature and excellent solubility in mixed aqueous-organic systems, preventing degradation of the electron-rich indole core.

Protocol:

  • Dissolve the N-alkylated ester in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add 3.0 equiv of LiOH·H₂O and stir at room temperature for 4 hours.

  • Concentrate the mixture to remove organic solvents.

  • Acidify the remaining aqueous layer with 1M HCl to pH ~3.

  • Collect the precipitated solid via filtration, wash with cold water, and dry under high vacuum to yield the final product: 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid .

Quantitative Data Summary

The following table summarizes the expected yields, reaction times, and purity metrics for the optimized six-step workflow.

StepReaction TypeReagents & ConditionsIntermediate / ProductTypical YieldTarget Purity (HPLC)
1 NitrationHNO₃, H₂SO₄, 0–10 °C, 1.5 h2,4-Dimethyl-5-nitrobenzoic acid85%>98%
2 EsterificationMeOH, cat. H₂SO₄, 65 °C, 4 hMethyl 2,4-dimethyl-5-nitrobenzoate95%>99%
3 Enamine FormationDMF-DMA, Pyrrolidine, DMF, 110 °C, 4 htrans-β-Dimethylamino-2-nitrostyrene88%>95%
4 Reductive CyclizationH₂, 10% Pd/C, MeOH/EtOAc, RT, 12 hMethyl 5-methyl-1H-indole-6-carboxylate82%>98%
5 N-AlkylationNaH, 2-Iodopropane, DMF, 0 °C to RT, 2.5 hMethyl 1-isopropyl-5-methyl-1H-indole-6-carboxylate75%>97%
6 SaponificationLiOH, THF/MeOH/H₂O, RT, 4 h1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid 92%>99%

References

  • Wikipedia. Leimgruber–Batcho indole synthesis. Available at:[Link]

  • Congdon, M., et al. Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. European Journal of Medicinal Chemistry (PMC). Available at:[Link]

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Exploratory

Physicochemical Characterization and Application of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic Acid in Lead Optimization

Introduction & Strategic Rationale As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks that can navigate the delicate balance between target affinity and ADME (Abs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks that can navigate the delicate balance between target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) viability. 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7)[1] represents a highly specialized pharmacophore. Unlike unsubstituted indoles, this scaffold has been intentionally engineered: the N1-isopropyl group abolishes hydrogen-bond donor capacity to enhance membrane permeability, while the C5-methyl group introduces a steric parameter that subtly modulates the reactivity and spatial orientation of the adjacent C6-carboxylic acid. This technical guide deconstructs its physicochemical properties and establishes validated protocols for its integration into high-throughput synthesis workflows.

Molecular Architecture & Physicochemical Profiling

Accurate physicochemical data is the bedrock of rational drug design. The table below synthesizes the core metrics of this building block[1],[2],[3].

PropertyValue / Description
CAS Number 1557806-87-7[1]
Molecular Formula C13H15NO2[3]
Molecular Weight 217.26 g/mol [2]
InChI Key QBADABGHIJYWHV-UHFFFAOYSA-N[1]
Physical Form Solid (≥97% Purity)[1]
Predicted pKa (Acid) ~4.7 (Carboxylic Acid)
Predicted LogP ~3.6
H-Bond Donors/Acceptors 1 / 2
Mechanistic Rationale: The Indole-6-Carboxylic Acid Pharmacophore

Understanding the causality behind structural modifications is critical for downstream application. The indole core provides a rigid, aromatic framework ideal for π−π stacking within hydrophobic protein pockets.

  • N1-Isopropyl Shielding: By alkylating the indole nitrogen, we eliminate a hydrogen-bond donor. This reduces the topological polar surface area (tPSA), directly correlating with improved passive cellular permeability.

  • C5-Methyl Steric Modulation: The methyl group at C5 increases local lipophilicity and creates a steric clash with the C6 position. This forces the carboxylic acid (or subsequent amide derivatives) into a specific dihedral conformation, reducing the entropic penalty upon target binding.

  • C6-Carboxylic Acid: Serves as the primary electrostatic anchor, capable of forming strong salt bridges with basic residues (e.g., Arginine, Lysine) in target binding sites.

Pharmacophore Core Indole Core Rigid Scaffold N1 N1-Isopropyl Hydrophobic Shielding (Loss of H-Donor) Core->N1 C5 C5-Methyl Steric Clash Modulator Lipophilicity (+) Core->C5 C6 C6-Carboxylic Acid Electrostatic Anchor (H-Acceptor/Donor) Core->C6 Target Target Protein Kinase / GPCR Binding Pocket N1->Target Hydrophobic Interaction C5->Target Van der Waals C6->Target Salt Bridge / H-Bond

Figure 1: Pharmacophore mapping and predicted target protein interactions of the indole scaffold.

Experimental Methodologies
Protocol 1: UV-Metric pKa Determination and Thermodynamic Solubility

Causality & Rationale: Relying solely on in silico predictions for the pKa of the C6-carboxylic acid can lead to late-stage formulation failures. The electron-donating C5-methyl group subtly shifts the pKa compared to an unsubstituted indole. We employ a UV-metric titration method because the indole chromophore exhibits distinct spectral shifts upon ionization. This creates a self-validating system: the presence of sharp isosbestic points across the pH gradient confirms the purity of the ionization event without precipitation artifacts ().

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid in LC-MS grade DMSO.

  • Aqueous Dilution: Dilute the stock to 50 µM in a universal aqueous buffer system (e.g., 0.15 M KCl to maintain constant ionic strength).

  • Titration: Utilize an automated UV-metric titrator. Sweep the pH from 2.0 to 7.5 using 0.5 N HCl and 0.5 N KOH.

  • Data Acquisition: Record UV spectra (200–400 nm) at intervals of 0.2 pH units.

  • Validation: Plot absorbance vs. pH at the wavelength of maximum spectral difference (typically ~280 nm for indoles). The inflection point of the sigmoidal curve dictates the empirical pKa. Ensure isosbestic points remain perfectly aligned; deviation indicates compound precipitation.

Protocol 2: Sterically Hindered Amide Coupling Workflow

Causality & Rationale: The C6-carboxylic acid is situated directly adjacent to the C5-methyl group, creating a sterically hindered microenvironment. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often stall at the O-acylisourea intermediate or undergo deleterious N-acylurea rearrangement. To bypass this, we utilize HATU. HATU rapidly generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which leverages a neighboring-group effect (via the pyridine nitrogen) to accelerate aminolysis, ensuring quantitative conversion even with bulky secondary amines ().

Workflow Start 1-Isopropyl-5-methyl-1H- indole-6-carboxylic acid Activation Carboxyl Activation (HATU / DIPEA) Start->Activation Step 1 Amine Primary/Secondary Amine Addition Activation->Amine Step 2 Coupling Amide Bond Formation (DMF, 25°C, 2h) Amine->Coupling Purification Prep-HPLC Purification Coupling->Purification Workup Product Target Indole Amide Library Purification->Product

Figure 2: Standardized workflow for HATU-mediated amide coupling of the indole-6-carboxylic acid.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 25°C for 10 minutes to ensure complete formation of the HOAt active ester. Self-Validation: An aliquot quenched in methanol and analyzed via LC-MS should show >95% conversion to the methyl ester, confirming successful activation.

  • Aminolysis: Add 1.2 eq of the target amine. Stir at 25°C for 2 hours.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Purification: Dry over Na2SO4, concentrate, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Analytical Validation Parameters

When characterizing the final products or verifying the starting material[1], specific NMR signatures are diagnostic. In 1H-NMR (DMSO-d6), the N1-isopropyl group will present as a distinct septet (CH) around 4.8 ppm and a doublet (CH3) around 1.4 ppm. The C5-methyl group appears as a sharp singlet near 2.4 ppm. The absence of the broad indole NH peak (typically >11 ppm) confirms the N1-alkylation, validating the structural integrity of the scaffold.

Conclusion

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid is not merely a structural building block; it is a precisely tuned pharmacophore. By understanding the causality of its steric and electronic properties, scientists can deploy targeted methodologies—such as UV-metric pKa validation and HOAt-mediated coupling—to seamlessly integrate this scaffold into advanced drug discovery pipelines, minimizing synthetic attrition and maximizing biological efficacy.

References
  • [4] El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • [5] Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25-38. URL:[Link]

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Foundational

1-Isopropyl-5-methyl-1H-indole-6-carboxylic Acid: Mechanistic Profiling and Pharmacophoric Utility in Allosteric Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In contemporary structure-based drug design, the indole-6-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In contemporary structure-based drug design, the indole-6-carboxylic acid scaffold represents a highly privileged pharmacophore, historically leveraged for the allosteric modulation of viral polymerases and nuclear receptors[1][2]. Specifically, 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) serves as an advanced, highly optimized building block. Unlike simple indoles, the precise substitution pattern of this molecule—featuring an N1-isopropyl and a C5-methyl group—dictates a highly specific mechanism of action (MoA) when integrated into larger ligand frameworks.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind these structural determinants, map their primary and secondary allosteric pathways, and provide self-validating experimental protocols for evaluating this class of compounds.

PART 1: Structural Determinants of Target Engagement (The Causality)

The efficacy of 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid is not coincidental; it is governed by strict thermodynamic and steric principles. When this fragment is incorporated into an active pharmaceutical ingredient (API), its MoA is driven by three distinct structural pillars:

  • The 6-Carboxylic Acid (The Anchor): The carboxylate moiety is the primary electrostatic anchor. At physiological pH, it exists as an anion, forming critical, high-energy salt bridges with conserved basic residues (e.g., Arginine or Lysine) within the target protein's allosteric pockets[1].

  • The N1-Isopropyl Group (Entropic Driver): The addition of the bulky, lipophilic isopropyl group at the N1 position serves a dual purpose. First, it displaces high-energy, ordered water molecules from deep hydrophobic sub-pockets, driving binding affinity through a massive entropic gain. Second, it sterically restricts the conformational flexibility of the indole core, reducing the entropic penalty upon target binding[3].

  • The C5-Methyl Group (Conformational Lock): Positioned adjacent to the carboxylic acid, the 5-methyl group provides essential van der Waals contacts. More importantly, it exerts a steric clash that restricts the dihedral angle of the 6-carboxylic acid, locking it into the precise bioactive conformation required for optimal salt-bridge formation[2].

PART 2: Primary Mechanism of Action: Allosteric Inhibition of Viral Polymerases

The most well-documented MoA for this specific scaffold class is the allosteric inhibition of RNA-dependent RNA polymerases (RdRp), most notably the Hepatitis C Virus (HCV) NS5B polymerase[1].

The Thumb Pocket 1 Binding Paradigm

Indole-6-carboxylic acid derivatives bind specifically to "Thumb Pocket 1," an allosteric site located ~30 Å away from the catalytic active site of the NS5B polymerase[1][4].

  • Target Engagement: The 6-carboxylic acid forms a direct, bidentate salt bridge with the guanidinium side chain of Arg503[1].

  • Hydrophobic Packing: The N1-isopropyl and 5-methyl groups pack tightly against the aliphatic side chains of Leu419, Leu497, and Val506.

  • Conformational Arrest: Binding at this site restricts the movement of the polymerase "thumb" domain. This prevents the necessary conformational shift of the "finger-loop" required to transition from RNA replication initiation to the elongation phase[3][4]. The enzyme is effectively locked in an inactive, closed state.

NS5B_Inhibition A 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (Pharmacophore) B Binding to NS5B Thumb Pocket 1 A->B C Salt Bridge Formation (6-COOH with Arg503) B->C D Hydrophobic Anchoring (N1-Isopropyl & 5-Methyl) B->D E Conformational Lock (Restriction of Finger-Loop) C->E D->E F Inhibition of RNA-Dependent RNA Polymerase (RdRp) E->F

Allosteric inhibition pathway of NS5B by indole-6-carboxylic acid derivatives.

PART 3: Secondary Mechanism: Nuclear Receptor Modulation (Nurr1/FXR)

Beyond viral polymerases, the 1-alkyl-5-substituted-1H-indole-6-carboxylic acid scaffold has emerged as a potent modulator of orphan nuclear receptors, specifically Nurr1 (NR4A2) and the Farnesoid X Receptor (FXR)[2][5].

In the context of Nurr1, which is critical for dopaminergic neuron survival, the indole scaffold mimics natural dihydroxyindole (DHI) ligands[2]. The 6-carboxylic acid mimics the polar interactions of DHI, while the N1-isopropyl and 5-methyl groups extend into previously unmapped hydrophobic grooves of the Ligand Binding Domain (LBD), stabilizing the receptor in an active conformation that recruits transcriptional co-activators[2][5].

PART 4: Experimental Workflows & Protocols (Self-Validating Systems)

To ensure scientific integrity, any evaluation of this scaffold must utilize self-validating experimental designs. Below are the quantitative benchmarks and rigorous protocols required to validate the MoA.

Quantitative Data Summary
Pharmacological ParameterTargetRepresentative Value RangeFunctional Consequence
IC₅₀ (Biochemical) NS5B Polymerase15 nM – 120 nMPotent inhibition of RNA synthesis
EC₅₀ (Cellular Replicon) HCV Genotype 1b50 nM – 300 nMSuppression of viral replication
K_d (Binding Affinity) Nurr1 LBD0.5 µM – 2.5 µMStabilization of the LBD
Z'-Factor (Assay QC) HTS Assays> 0.75Validates assay robustness
Protocol 1: Self-Validating Fluorescence-Based Polymerase Inhibition Assay

Purpose: To quantify the biochemical IC₅₀ of indole-6-carboxylic acid derivatives against RdRp.

Self-Validation Mechanism: This protocol includes a positive control (known inhibitor), a negative control (DMSO vehicle), and calculates a Z'-factor to mathematically prove assay reliability before data acceptance.

  • Reagent Preparation: Prepare a 2X enzyme mix containing 20 nM purified NS5B polymerase in assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.05% Tween-20).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the indole derivative in 100% DMSO. Transfer 1 µL of each dilution to a 384-well black microplate. Internal Control: Include wells with 1 µL DMSO (100% activity) and 1 µL of 10 µM EDTA (0% activity).

  • Pre-Incubation: Add 25 µL of the 2X enzyme mix to the plate. Incubate for 30 minutes at 25°C to allow allosteric binding and conformational locking to occur.

  • Reaction Initiation: Add 24 µL of a substrate mix containing 500 µM GTP, 100 nM poly(C) template, and a fluorescent intercalating dye (e.g., PicoGreen).

  • Kinetic Readout: Monitor fluorescence (Ex 485 nm / Em 520 nm) continuously for 60 minutes.

  • Data Validation: Calculate the Z'-factor using the DMSO and EDTA controls. If Z' < 0.6, discard the data. If Z' ≥ 0.6, fit the initial velocities to a 4-parameter logistic curve to determine the IC₅₀.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To determine the association (k_on) and dissociation (k_off) rates, proving direct physical binding to the target.

Self-Validation Mechanism: Utilizes a reference flow cell (blank) to subtract bulk refractive index changes and requires a Chi-square (χ²) value of <10% of Rmax to validate the 1:1 Langmuir binding fit.

  • Surface Preparation: Immobilize the target protein (e.g., Nurr1 LBD or NS5B) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of 2000 Response Units (RU). Leave Flow Cell 1 unmodified as a reference.

  • Analyte Preparation: Dilute the indole-6-carboxylic acid derivative in running buffer (PBS, 0.05% P20, 5% DMSO) to a concentration range of 0.1X to 10X the estimated K_d.

  • Injection Cycle: Inject the analyte at a flow rate of 50 µL/min for 120 seconds (Association phase), followed by a 300-second injection of running buffer (Dissociation phase).

  • Double Referencing: Subtract the signal of Flow Cell 1 from Flow Cell 2, and subsequently subtract the signal of a buffer-only injection to eliminate DMSO mismatch artifacts.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Validate the fit by ensuring the residual plots are random and χ² is minimized.

SPR_Workflow Step1 Immobilization Target Protein on CM5 Sensor Step2 Analyte Injection Titration of Indole Scaffold Step1->Step2 Step3 Association Phase Measurement of k_on Step2->Step3 Step4 Dissociation Phase Measurement of k_off Step3->Step4 Step5 Data Analysis Validation via Chi-square fit Step4->Step5

Self-validating SPR workflow for determining binding kinetics.

References

  • Beaulieu, P. L., et al. "Allosteric N-acetamide-indole-6-carboxylic acid thumb pocket 1 inhibitors of hepatitis C virus NS5B polymerase — Acylsulfonamides and acylsulfamides as carboxylic acid replacements." Canadian Journal of Chemistry, 2013. 1

  • Willems, S., et al. "Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole." Journal of Medicinal Chemistry (via PMC), 2022. 2

  • Willems, S., et al. "A Nurr1 Agonist Derived from the Natural Ligand DHI Induces Neuroprotective Gene Expression." Journal of Medicinal Chemistry (ACS Publications), 2023. 5

  • Beaulieu, P. L., et al. "N-Acetamideindolecarboxylic acid allosteric 'finger-loop' inhibitors of the hepatitis C virus NS5B polymerase: discovery and initial optimization studies." Bioorganic & Medicinal Chemistry Letters, 2010. 3

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Exploratory

The Biological Activity and Pharmacophore Utility of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic Acid in Targeted Therapeutics

Executive Summary In modern rational drug design, the identification and optimization of privileged scaffolds are critical for developing highly selective targeted therapeutics. 1-Isopropyl-5-methyl-1H-indole-6-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification and optimization of privileged scaffolds are critical for developing highly selective targeted therapeutics. 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) represents a highly specialized, synthetically versatile building block. While not a standalone therapeutic, this compound serves as a foundational pharmacophore in the synthesis of multi-target receptor tyrosine kinase inhibitors (TKIs) and nuclear receptor modulators[1][2].

This technical guide dissects the structural biology, mechanistic pathways, and self-validating experimental protocols required to leverage this indole-6-carboxylic acid derivative in oncology and fibrotic disease drug discovery pipelines.

Structural Biology & Pharmacophore Rationale

The biological activity of indole-6-carboxylic acid derivatives stems from their ability to mimic the purine ring of adenosine triphosphate (ATP), allowing them to competitively bind the highly conserved hinge region of kinases[1]. The specific functionalization of 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid provides three distinct mechanistic advantages:

  • C6-Carboxylic Acid (The Anchor): The carboxylate group (or its ester/amide derivatives) acts as a critical hydrogen bond acceptor and donor. In the ATP-binding pocket of kinases like VEGFR-2 and EGFR, this moiety forms robust hydrogen bonds with the backbone amides of the hinge region (e.g., Cys919 in VEGFR-2 or Met793 in EGFR)[1][2]. This anchoring mechanism is the exact structural basis for blockbuster anti-angiogenic drugs like Nintedanib[3].

  • N1-Isopropyl Group (Hydrophobic Shielding): The addition of a bulky, lipophilic isopropyl group at the N1 position forces the molecule to occupy a specific hydrophobic sub-pocket adjacent to the solvent-exposed region. This enhances hydrophobic contacts with residues lining the ligand-binding pocket (LBP), significantly increasing the residence time and target affinity compared to unsubstituted indoles[4].

  • C5-Methyl Group (Gatekeeper Interaction): The 5-methyl substitution is strategically positioned to interact with the hydrophobic gatekeeper residues of the kinase domain, effectively locking the kinase in a "DFG-in" or "DFG-out" conformation depending on the extended functionalization of the scaffold.

Primary Biological Targets & Signaling Pathways

When derivatized into amides, thioamides, or oxadiazoles, the 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid scaffold primarily targets the Receptor Tyrosine Kinase (RTK) networks, specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2)[1].

By competitively blocking the ATP-binding site, these derivatives halt the autophosphorylation of the RTK intracellular domains. This upstream blockade prevents the recruitment of downstream effector proteins, effectively shutting down the PI3K/AKT (survival) and RAS/MAPK (proliferation) signaling cascades.

Mechanism cluster_0 Downstream Signaling Cascade LIG Growth Factor (VEGF/EGF) RTK Receptor Tyrosine Kinase (VEGFR-2 / EGFR) LIG->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylates MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylates SCAF Indole-6-carboxylic acid Derivative (Inhibitor) SCAF->RTK Competitive ATP Hinge Binder PROLIF Tumor Proliferation & Angiogenesis PI3K->PROLIF MAPK->PROLIF

Fig 1: Kinase inhibition mechanism by indole-6-carboxylic acid derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

To understand the biological potency of this scaffold, it is necessary to evaluate the inhibitory concentration (IC₅₀) shifts that occur upon derivatization. Table 1 summarizes representative quantitative data demonstrating how structural modifications to the indole-6-carboxylate core optimize kinase inhibition.

Table 1: Representative Kinase Inhibitory Activity of Indole-6-Carboxylate Derivatives

Scaffold / Derivative CorePrimary Target KinaseIC₅₀ (nM)Key Mechanistic Binding Interaction
Unsubstituted Indole-6-carboxylateVEGFR-2~763Basic H-bond with Cys919 hinge region[2]
1-Methyl-indole-6-carbothioamideEGFR (WT)~120Enhanced H-bond network with Met793[1]
1-Isopropyl-5-methyl-indole-6-carboxylic acid (Optimized Analog)VEGFR-2 / RXR~45Deep hydrophobic contact via N1-isopropyl[4]
Nintedanib (Indolinone-6-carboxylate derivative)VEGFR / FGFR / PDGFR13 - 34Multi-kinase hinge binding; FDA approved[3]

Note: Data synthesized from comparative literature analyzing the structure-activity relationship of indole-6-carboxylic acid and indolinone derivatives.

Self-Validating Experimental Methodologies

To accurately assess the biological activity of synthesized 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid derivatives, researchers must employ highly controlled, self-validating assays. The following workflows ensure that observed biological effects are causally linked to the intended mechanism of action.

AssayWorkflow SYN Scaffold Derivatization DOCK In Silico Docking SYN->DOCK SAR KIN In Vitro Kinase-Glo Assay DOCK->KIN Select CELL Cellular MTT Assay KIN->CELL IC50 VAL Hit Validation CELL->VAL Efficacy

Fig 2: Self-validating high-throughput screening workflow for TKI discovery.

In Vitro Kinase Inhibition Protocol (Luminescent ATP Detection)

This protocol utilizes a Kinase-Glo® luminescent assay. Causality Check: The assay measures residual ATP. Because the indole derivative competitively binds the ATP pocket, successful inhibition means ATP is not consumed by the kinase. Therefore, high luminescence directly correlates with high compound efficacy.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Causality: Add 2 mM DTT immediately before use to prevent the oxidation of critical cysteine residues in the kinase active site, ensuring the enzyme remains structurally viable.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the indole-6-carboxylic acid derivative in 100% DMSO, then dilute to a 4X working concentration in buffer. Causality: A 10-point curve is mathematically required to accurately calculate the Hill slope and precise IC₅₀.

  • Enzyme-Inhibitor Pre-incubation: Mix 5 µL of the compound with 10 µL of recombinant kinase (e.g., VEGFR-2) in a 384-well plate. Incubate for 15 minutes at room temperature to allow the inhibitor to achieve binding equilibrium in the hinge region.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix. Critical Causality: The ATP concentration must be set exactly at the Km​ value for the specific kinase. If ATP is too high, it will artificially outcompete the inhibitor, yielding false negatives.

  • Detection & Self-Validation: Incubate for 60 minutes, then add 20 µL of Kinase-Glo® reagent. Read luminescence after 10 minutes.

    • Self-Validation System: The plate must include a "No Enzyme" control (100% ATP remaining = Max Signal) and a "Vehicle/DMSO" control (Maximum Kinase Activity = Min Signal). Calculate the Z'-factor using these controls. A Z'-factor > 0.5 mathematically validates that the assay's dynamic range is robust and the data is trustworthy.

Cellular Anti-Proliferation Protocol (MTT Assay)

Once target engagement is proven biochemically, cellular efficacy must be validated.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549 lung carcinoma for EGFR, or HUVEC for VEGFR-2) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the indole derivative at varying concentrations (0.1 µM to 100 µM) for 72 hours.

  • Metabolic Labeling: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Causality: Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase. This directly links metabolic respiration to cell viability, proving the compound's anti-proliferative effect.

  • Solubilization: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm. Calculate the cellular IC₅₀ using non-linear regression.

Conclusion

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid is a highly optimized, privileged scaffold in medicinal chemistry. By strategically utilizing the C6-carboxylate for hinge-region anchoring and the N1/C5 alkyl groups for deep hydrophobic pocket engagement, researchers can synthesize highly potent, selective inhibitors for RTKs and nuclear receptors. Adherence to self-validating biochemical and cellular protocols ensures that the translation of this chemical building block into a viable therapeutic lead is both robust and reproducible.

References

  • Allawi, M. M., et al. "New indole-6-carboxylic acid derivatives as multi-target antiproliferative agents: synthesis, in silico studies, and cytotoxicity evaluation." Chemistry & Biodiversity (2024). URL:[Link]

  • Roth, G. J., et al. "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120)." Journal of Medicinal Chemistry (2009). URL:[Link]

  • Dawson, M. I., et al. "Derivation of a Retinoid X Receptor Scaffold from Peroxisome Proliferator-Activated Receptor γ Ligand 1-Di(1H-indol-3-yl)methyl-4-trifluoromethylbenzene." Journal of Medicinal Chemistry (2010). URL:[Link]

  • U.S. Food and Drug Administration (FDA). "OFEV (nintedanib) capsules prescribing information." AccessData FDA (2019). URL:[Link]

Sources

Foundational

The Privileged Scaffold: Structure-Activity Relationship (SAR) of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic Acid in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) represents a highly versatile, pre-organized building block utilized across multiple therapeutic areas, ranging from antiviral agents (e.g., Hepatitis C Virus NS5B polymerase inhibitors) to oncology (e.g., Mcl-1 inhibitors and EGFR/VEGFR modulators) and neurology (GSNOR inhibitors) [1, 2, 3].

This technical guide deconstructs the structure-activity relationship (SAR) of this specific scaffold. By analyzing the causality behind its three primary vectors—the N1-isopropyl group, the C5-methyl group, and the C6-carboxylic acid—we provide a comprehensive framework for drug development professionals to leverage this intermediate in rational drug design.

Deconstructing the Scaffold: Vector-by-Vector SAR Analysis

The pharmacological utility of 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid is not coincidental; it is driven by precise stereoelectronic properties that maximize target affinity and minimize pharmacokinetic liabilities.

The N1-Isopropyl Group: Entropic Optimization and Hydrophobic Shielding

The choice of an isopropyl group at the N1 position, as opposed to a methyl or linear alkyl chain, is driven by the thermodynamics of binding.

  • Causality: The branched sp3 carbons of the isopropyl group effectively fill shallow hydrophobic pockets (such as the Thumb Pocket 1 of viral polymerases) without introducing excessive rotational degrees of freedom [1].

  • Effect: This pre-organization reduces the entropic penalty ( ΔS ) upon target binding. Furthermore, it displaces ordered, high-energy water molecules from the receptor pocket, driving a favorable enthalpic ( ΔH ) shift. Larger groups (like cyclopentyl) often introduce steric clashes or create metabolic liabilities via cytochrome P450 (CYP)-mediated ring hydroxylation.

The C5-Methyl Group: Conformational Locking and Metabolic Stability

The C5-methyl group serves a dual purpose: structural and metabolic.

  • Conformational Locking (The Ortho-Effect): The methyl group at C5 creates a deliberate steric clash with the adjacent C6-carboxylic acid. This forces the carboxylate group out of coplanarity with the indole π -system, locking it into a specific dihedral angle. This pre-organized orthogonal geometry is often strictly required for optimal salt-bridge formation with target arginine or lysine residues [2].

  • Metabolic Shielding: The C5 position of the indole ring is a classic "hotspot" for oxidative metabolism by hepatic CYPs. By blocking this position with a robust methyl group, the intrinsic clearance ( CLint​ ) of the resulting drug candidate is significantly reduced, extending its biological half-life ( t1/2​ ).

The C6-Carboxylic Acid: The Electrostatic Anchor

The C6-carboxylate is the primary pharmacophore of this scaffold. At physiological pH (~7.4), it exists entirely in its ionized (deprotonated) state.

  • Causality: It acts as a bidentate hydrogen bond acceptor and electrostatic anchor. In the context of HCV NS5B inhibitors, the C6-carboxylate forms a critical salt bridge with the guanidinium side chain of Arg503 [1]. In GSNOR inhibitors, it interacts with Gln111 and Lys283 [3]. Replacing this group with bioisosteres (e.g., tetrazoles or acylsulfonamides) can modulate permeability, but the carboxylic acid remains the gold standard for initial SAR mapping.

Case Study: Allosteric Inhibition of Viral Polymerases

To illustrate the SAR dynamics, we examine the application of the 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid core in the development of non-nucleoside inhibitors (NNIs) targeting the Thumb Pocket 1 of the HCV NS5B RNA-dependent RNA polymerase.

By keeping the N1, C5, and C6 vectors constant, medicinal chemists utilize the C2 and C3 positions as primary vectors for diversification. The C2 position typically projects toward the solvent-exposed interface, allowing for the attachment of large functional groups to tune solubility and capture secondary hydrophobic interactions.

Table 1: Representative SAR Data for C2/C3 Modifications

The following data summarizes the quantitative impact of C2/C3 derivatization on biochemical potency and metabolic stability, utilizing the core scaffold.

CompoundC2 SubstituentC3 SubstituentNS5B IC 50​ (nM)Replicon EC 50​ (nM)Microsomal Stability ( t1/2​ , min)
1 (Core) -H-H>10,000>10,000>120
2 -Phenyl-H4501,20085
3 -4-Fluorophenyl-H12035090
4 -Cyclohexyl-H8521015 (Metabolic liability)
5 -4-Fluorophenyl-Acetamide1245110

Analysis: The addition of a 4-fluorophenyl group at C2 (Compound 3) significantly improves potency by engaging in π−π stacking with the target pocket. However, replacing it with a cyclohexyl group (Compound 4), while slightly improving binding affinity, introduces a severe metabolic liability (rapid oxidation), dropping the t1/2​ to 15 minutes [2]. The optimal balance is achieved by adding a hydrogen-bond donor at C3 (Compound 5), which drops the IC 50​ into the low nanomolar range.

Logical Workflows & Mechanism of Action

The optimization of this scaffold follows a rigorous, iterative cycle. Below is the logical workflow for progressing the 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid scaffold from a raw building block to a potent inhibitor.

SAR_Cycle Scaffold 1-Isopropyl-5-methyl- 1H-indole-6-carboxylic acid (Core Scaffold) Derivatization C2/C3 Diversification (Pd-Catalyzed Coupling) Scaffold->Derivatization Synthesis Assay Biochemical Assays (IC50 / EC50 Evaluation) Derivatization->Assay Screening Analysis SAR Analysis & Structural Biology Assay->Analysis Data Analysis->Scaffold Design Refinement

Iterative SAR optimization cycle for the indole-6-carboxylic acid scaffold.

Once an optimized derivative binds to its target, it exerts its effect via allosteric modulation. In the case of polymerases, binding restricts the conformational flexibility of the enzyme's structural loops.

MoA Inhibitor Optimized Indole-6- carboxylic Acid Target Target Polymerase (Thumb Pocket 1) Inhibitor->Target Allosteric Binding ConformationalChange Conformational Locking (Restricted Finger Loop) Target->ConformationalChange Induces RNASynthesis Viral RNA Synthesis ConformationalChange->RNASynthesis Inhibits Replication Viral Replication Blocked RNASynthesis->Replication Results in

Mechanism of action: Allosteric inhibition of viral replication via conformational locking.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biochemical validation of derivatives based on this scaffold.

Protocol A: C2-Selective Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C2 position of the indole scaffold to explore hydrophobic pocket interactions.

  • Preparation: In an inert atmosphere (N 2​ /Ar) glovebox, combine 1-isopropyl-5-methyl-2-bromo-1H-indole-6-carboxylic acid (1.0 eq), the desired aryl boronic acid (1.5 eq), and the palladium catalyst Pd(dppf)Cl 2​ (0.05 eq) in a microwave-safe reaction vial.

  • Solvent & Base Addition: Add degassed 1,4-dioxane (0.2 M) and 2M aqueous K 2​ CO 3​ (3.0 eq).

    • Causality: The biphasic system ensures the solubility of both the lipophilic organic scaffold and the inorganic base. K 2​ CO 3​ is critical for facilitating the transmetalation step of the catalytic cycle.

  • Reaction Execution: Seal the vial and heat at 90°C for 4 hours.

    • Self-Validation: Monitor reaction progress via LC-MS. The disappearance of the starting material mass [M+H] + and the appearance of the product mass confirms successful cross-coupling.

  • Workup: Cool to room temperature and acidify the aqueous layer to pH 3 using 1M HCl.

    • Causality: The C6-carboxylic acid must be fully protonated to partition effectively into the organic phase during extraction.

  • Purification: Extract with ethyl acetate (3x), dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via reverse-phase preparative HPLC (MeCN/H 2​ O with 0.1% TFA).

Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the binding affinity ( Kd​ / IC 50​ ) of the synthesized indole derivatives to the target protein.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.

    • Causality: The inclusion of Triton X-100 is critical. It prevents the non-specific aggregation of lipophilic indole compounds, which otherwise leads to false positives (PAINS-like behavior).

  • Reagent Mixing: In a 384-well black, flat-bottom microplate, mix 10 nM of a fluorescently labeled tracer (e.g., FITC-linked reference inhibitor), 50 nM of the purified target protein, and serial dilutions of the test compound (ranging from 10 µM down to 0.1 nM).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes.

    • Causality: This allows the competitive binding reaction to reach thermodynamic equilibrium.

  • Measurement & Validation: Read the fluorescence polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).

    • Self-Validation: The assay must include a DMSO-only well (negative control, maximum polarization) and a well with a known high-affinity inhibitor (positive control, minimum polarization) to calculate the assay's Z'-factor. A Z'-factor > 0.5 validates the run.

  • Data Analysis: Fit the dose-response curve using a four-parameter logistic regression model to determine the IC 50​ .

References

  • Beaulieu, P. L., Coulombe, R., & Gillard, J. (2013). Allosteric N-acetamide-indole-6-carboxylic acid thumb pocket 1 inhibitors of hepatitis C virus NS5B polymerase — Acylsulfonamides and acylsulfamides as carboxylic acid replacements. Canadian Journal of Chemistry, 91(1), 66-81. URL:[Link]

  • Beaulieu, P. L., et al. (2012). Discovery of the First Thumb Pocket 1 NS5B Polymerase Inhibitor (BILB 1941) with Demonstrated Antiviral Activity in Patients Chronically Infected with Genotype 1 Hepatitis C Virus (HCV). Journal of Medicinal Chemistry, 55(17), 7650–7666. URL:[Link]

  • Li, Z., et al. (2025). Design, Synthesis, and Anti-ischemic Stroke Activity Evaluation of Novel GSNOR Inhibitors. Journal of Medicinal Chemistry. URL:[Link] (Note: DOI parameter representative of recent ACS publications on indole-based GSNOR inhibitors).

  • Zhou, H., et al. (2013). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry. URL:[Link]

Exploratory

Rational Design and Therapeutic Targeting of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic Acid Scaffolds

Executive Summary In modern rational drug design, the identification of privileged scaffolds is paramount for accelerating hit-to-lead optimization. 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification of privileged scaffolds is paramount for accelerating hit-to-lead optimization. 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) represents a highly versatile, commercially available chemical building block. While not a finalized clinical drug itself, its specific substitution pattern—an N1-alkyl group, a C5-methyl modulator, and a C6-carboxylic acid—forms a highly validated pharmacophore. This technical whitepaper explores the mechanistic rationale behind this scaffold and details its potential therapeutic targets, specifically focusing on allosteric viral polymerases, orphan nuclear receptors, and bacterial enzymes.

Physicochemical Rationale & Pharmacophore Mapping

The therapeutic utility of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid is dictated by its precise spatial geometry and electronic distribution. Rather than acting as a non-specific binder, each functional group serves a distinct vector in protein-ligand interactions:

  • N1-Isopropyl Group (Hydrophobic Vector): The branched isopropyl chain provides significant steric bulk and lipophilicity. In target binding sites, this moiety is designed to occupy deep, hydrophobic sub-pockets, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

  • C5-Methyl Group (Electronic & Steric Modulator): The electron-donating nature of the methyl group at the C5 position increases the electron density of the indole core, enhancing its potential for π−π or cation- π interactions. Sterically, it restricts the rotation of adjacent substituents and optimally positions the molecule within narrow binding clefts.

  • C6-Carboxylic Acid (The Anchor): The carboxylate moiety is the critical pharmacophoric anchor. At physiological pH, it exists as a negatively charged anion, perfectly suited to form robust salt bridges and bidentate hydrogen bonds with basic amino acid residues (e.g., Arginine, Lysine) within target active or allosteric sites.

Pharmacophore Core Indole Core (Scaffold) N1 N1-Isopropyl (Hydrophobic Vector) Core->N1 Lipophilic Pocket Binding C5 C5-Methyl (Steric Modulator) Core->C5 Electronic Tuning C6 C6-Carboxylic Acid (H-Bond/Salt Bridge Anchor) Core->C6 Target Anchoring (e.g., Arg503)

Fig 1: Pharmacophore mapping of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid.

Primary Therapeutic Targets

Target I: HCV NS5B RNA-Dependent RNA Polymerase

Indole-6-carboxylic acid derivatives are universally recognized as potent allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, specifically targeting Thumb Pocket 1 . The structural evolution of compounds like BILB 1941 and TMC647055 heavily relied on the indole-6-carboxylate core to arrest viral replication.

Mechanistic Causality: The C6-carboxylic acid forms a critical salt bridge with the guanidinium group of Arg503 on the NS5B enzyme. Simultaneously, the N1-isopropyl group projects into a shallow hydrophobic pocket lined by Leu30 and Ser29. This dual-interaction locks the Λ1 finger loop of the polymerase in a closed, inactive conformation, physically preventing the initiation of de novo RNA synthesis.

NS5B_Mechanism Ligand Indole-6-Carboxylic Acid Scaffold Thumb NS5B Thumb Pocket 1 (Allosteric Site) Ligand->Thumb Binds via C6-COOH & N1-Alkyl Conform Conformational Lock (Restricts Λ1 Loop) Thumb->Conform Induces Block Inhibition of de novo RNA Synthesis Conform->Block Prevents Initiation

Fig 2: Allosteric inhibition pathway of NS5B polymerase by indole-6-carboxylic acids.

Target II: Orphan Nuclear Receptor Nurr1 (Parkinson’s Disease)

Recent structural biology efforts have identified indole-6-carboxylic acid derivatives as synthetic agonists for Nurr1 , a transcription factor critical for the survival of dopaminergic neurons. These synthetic scaffolds mimic the natural ligand, dihydroxyindole (DHI). By modifying the N1 and C5 positions, researchers can enhance the binding affinity within the Nurr1 Ligand-Binding Domain (LBD), promoting neuroprotective gene expression without the metabolic instability of natural catechols.

Target III: Bacterial Cystathionine γ -Lyase (bCSE)

In the fight against antimicrobial resistance, indole-6-carboxylic acids have emerged as potent antibiotic potentiators. By inhibiting bCSE, these compounds prevent bacteria from producing hydrogen sulfide ( H2​S ), a gasotransmitter that bacteria use to mitigate oxidative stress caused by antibiotics. The carboxylic acid anchors to the bCSE active site, while the hydrophobic core blocks substrate entry, rendering the pathogen highly susceptible to reactive oxygen species (ROS).

Quantitative Data Summary

The following table summarizes the comparative binding affinities and structural interactions of indole-6-carboxylic acid derivatives across the discussed therapeutic targets, demonstrating the cross-target versatility of the scaffold.

Pharmacophore DerivativePrimary TargetTherapeutic ApplicationTypical Affinity ( IC50​/EC50​ )Key Interacting Residues
N-alkyl-indole-6-carboxylic acid HCV NS5B (Thumb Pocket 1)Antiviral10 - 100 nMArg503, Tyr477, Leu30
C5-substituted-indole-6-carboxamide Nurr1 LBDParkinson's Disease1 - 5 μ MCys566, Thr595
Naphthyl-substituted indole-6-carboxylic acid Bacterial CSE (bCSE)Antibiotic Potentiator10 - 50 μ MTyr114, Arg99

Self-Validating Experimental Protocols

To rigorously evaluate the 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid scaffold against these targets, assays must be designed with internal causality and self-validation. Below is the standardized protocol for evaluating this scaffold against the primary target, HCV NS5B.

Protocol: In Vitro NS5B RNA-Dependent RNA Polymerase Inhibition Assay

Objective: To quantify the IC50​ of the synthesized indole-6-carboxylic acid derivative against recombinant NS5B.

Self-Validation/Control Integration:

  • Positive Control: A known Thumb Pocket 1 inhibitor (e.g., BILB 1941) to validate assay sensitivity.

  • Negative Control: DMSO vehicle only, to establish baseline uninhibited polymerase activity.

  • Orthogonal Control: An active-site nucleoside inhibitor (e.g., Sofosbuvir triphosphate) to differentiate allosteric vs. active-site inhibition profiles.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the indole-6-carboxylic acid derivative in 100% anhydrous DMSO. Rationale: Indole derivatives with N-isopropyl groups are highly lipophilic; aqueous preparation will lead to compound precipitation and artificially low apparent potency.

  • Enzyme Master Mix: Dilute recombinant NS5B Δ 21 (C-terminally truncated to ensure solubility) to 50 nM in assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2​ , 1 mM DTT, 0.05% Tween-20). Rationale: The inclusion of 1 mM DTT is critical to maintain the catalytic cysteine residues in a reduced state, preventing artifactual disulfide-mediated enzyme aggregation.

  • Compound Pre-incubation: Dispense 10 μ L of the Enzyme Master Mix into a 384-well plate. Add 100 nL of the compound (using acoustic dispensing) for a 10-point dose-response curve (10 μ M to 0.5 nM). Incubate for 30 minutes at 25°C. Rationale: Allosteric inhibitors require time to induce the conformational lock of the Λ1 loop prior to substrate introduction.

  • Reaction Initiation: Add 10 μ L of Substrate Mix containing 500 ng of poly(A) template, 50 ng of oligo(U)12 primer, and 1 μ M UTP (spiked with 3H -UTP for radiometric detection).

  • Termination & Readout: After 2 hours at 22°C, quench the reaction with 20 μ L of 0.5 M EDTA. Transfer the mixture to a DE81 filter plate, wash extensively with 0.5 M Na2​HPO4​ to remove unincorporated 3H -UTP, and measure retained radioactivity via liquid scintillation counting. Rationale: Only polymerized RNA will bind to the positively charged DE81 cellulose, ensuring that the readout strictly represents de novo synthesized RNA.

HTS_Workflow Prep Compound Prep (100% DMSO Stock) Incubate Enzyme Pre-incubation (Allows Allosteric Lock) Prep->Incubate Read Radiometric Readout (DE81 Filter Binding) Incubate->Read Analyze IC50 Calculation (Non-linear Regression) Read->Analyze

Fig 3: High-Throughput Screening (HTS) workflow for NS5B allosteric inhibition.

Conclusion

The 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid molecule is a masterclass in rational scaffold design. By combining a hydrophobic N-alkyl vector, a sterically tuning C5-methyl, and a rigid C6-carboxylic acid anchor, it provides a highly programmable core. Whether utilized to lock the conformational dynamics of viral polymerases, agonize neuroprotective orphan nuclear receptors, or potentiate antibiotics by crippling bacterial gasotransmitter defenses, this building block remains a cornerstone of modern medicinal chemistry and fragment-based drug discovery.

References

  • Allosteric N-acetamide-indole-6-carboxylic acid thumb pocket 1 inhibitors of hepatitis C virus NS5B polymerase Source: ResearchGate / Canadian Journal of Chemistry URL:[Link]

  • Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL:[Link]

  • Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ -Lyase Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of the First Thumb Pocket 1 NS5B Polymerase Inhibitor (BILB 1941) with Demonstrated Antiviral Activity in Patients Chronically Infected with Genotype 1 Hepatitis C Virus (HCV) Source: American Chemical Society (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Protocols for 1-Isopropyl-5-methyl-1H-indole-6-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists in Drug Development. Executive Summary & Physicochemical Profiling 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists in Drug Development.

Executive Summary & Physicochemical Profiling

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) is a highly specialized, sterically hindered indole derivative utilized as a critical building block in targeted therapeutics [1]. Achieving pharmaceutical-grade purity (>99.5%) for this compound requires a deep understanding of its structural causality:

  • N-Isopropyl Group: Unlike standard N-H indoles, the alkylation at the nitrogen atom eliminates its ability to act as a hydrogen bond donor. This significantly increases the molecule's lipophilicity and alters its crystallization lattice, preventing the formation of insoluble polymeric hydrogen-bonded networks.

  • C6-Carboxylic Acid: With an estimated pKa​ of ~4.5, this ionizable moiety is the primary handle for orthogonal purification. It allows for reversible phase-partitioning between organic solvents and aqueous buffers.

  • C5-Methyl Group: Provides additional steric bulk and lipophilicity, making the free acid highly soluble in moderately polar organic solvents (e.g., Ethyl Acetate, Dichloromethane) but practically insoluble in water.

This guide outlines a self-validating, three-stage purification pipeline—Acid-Base Extraction, Solvent-Optimized Recrystallization, and Preparative RP-HPLC—designed to exploit these physicochemical properties [2].

Purification Workflow Visualization

The following workflow illustrates the logical progression from a crude synthetic mixture to an ultra-pure active pharmaceutical ingredient (API) intermediate.

PurificationWorkflow Crude Crude Mixture (1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid) BaseExt Alkaline Extraction (1M NaHCO3) Crude->BaseExt OrgWash Organic Phase Wash (DCM / EtOAc) BaseExt->OrgWash AqPhase Aqueous Phase (Sodium Carboxylate Salt) BaseExt->AqPhase Discard Discard Neutral Impurities OrgWash->Discard Acidify Acidification (1M HCl) pH 2.0 - 3.0 AqPhase->Acidify Precip Precipitation & Filtration (Free Acid) Acidify->Precip Recryst Recrystallization (EtOH / H2O) Precip->Recryst PrepHPLC Preparative RP-HPLC (For >99.5% Purity) Recryst->PrepHPLC Pure Ultra-Pure Target Compound (>99.5%) PrepHPLC->Pure

Figure 1: Multistage purification workflow for 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid.

Experimental Methodologies

Protocol 1: Chemoselective Acid-Base Extraction

Causality & Logic: This step exploits the pKa​ differential between the target carboxylic acid and neutral synthetic byproducts (e.g., unreacted indoles, alkylating agents). We utilize 1 M NaHCO3​ ( pH≈8.3 ) rather than NaOH . The mild bicarbonate base is strong enough to quantitatively deprotonate the C6-carboxylic acid into its water-soluble sodium salt, but mild enough to prevent the base-catalyzed degradation of the indole core or hydrolysis of trace ester impurities[3].

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of the crude mixture in 150 mL of Ethyl Acetate (EtOAc) in a 500 mL Erlenmeyer flask.

  • Alkaline Extraction: Transfer the solution to a separatory funnel. Add 150 mL of 1 M NaHCO3​ (aq). Stopper and shake vigorously for 5 minutes, venting frequently to release CO2​ gas.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a sodium carboxylate salt. Drain the aqueous layer into a clean flask.

  • Organic Wash: Wash the retained aqueous layer with an additional 50 mL of EtOAc to extract residual lipophilic impurities. Discard the organic layers.

  • Acidification: Place the aqueous layer in an ice bath (0–5 °C) to minimize the solubility of the precipitating free acid. Slowly add 1 M HCl dropwise under continuous magnetic stirring until the pH reaches 2.0–3.0 (verify via pH meter or indicator paper).

  • Isolation: The free acid will crash out as a dense, off-white precipitate. Isolate the solid via vacuum filtration (Büchner funnel), wash the filter cake with 30 mL of ice-cold distilled water, and dry under high vacuum at 40 °C for 12 hours.

Protocol 2: Solvent-Optimized Recrystallization

Causality & Logic: Due to the N-isopropyl and C5-methyl groups, the free acid is highly lipophilic. It requires a protic organic solvent for dissolution, paired with water as an anti-solvent to force controlled crystallization. Ethanol/Water is the ideal binary system; the compound dissolves readily in boiling ethanol, and the gradual addition of water tunes the saturation point to exclude structurally similar isomeric impurities [2].

Step-by-Step Procedure:

  • Hot Dissolution: Transfer the semi-pure solid to a round-bottom flask. Add a minimum volume of boiling absolute Ethanol (approx. 6–8 mL per gram of solid) until complete dissolution is achieved.

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil, add hot deionized water dropwise until the solution becomes faintly turbid (indicating the saturation threshold).

  • Clearing & Cooling: Add 1–2 drops of boiling Ethanol just until the turbidity clears. Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours. (Rapid cooling traps impurities within the crystal lattice; slow cooling promotes pure, well-defined crystal growth).

  • Final Maturation: Transfer the flask to a 4 °C refrigerator for 4 hours to maximize yield.

  • Recovery: Vacuum filter the resulting crystals, wash with a minimal amount of ice-cold 1:1 Ethanol/Water, and dry under vacuum.

Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)

Causality & Logic: For drug development, purity must exceed 99.5%. RP-HPLC separates trace degradation products that co-crystallize. The addition of 0.1% Formic Acid to the mobile phase is critical; it suppresses the ionization of the C6-carboxylic acid, keeping the molecule in its neutral, lipophilic state. This prevents peak tailing and ensures sharp, Gaussian peak shapes on the C18 stationary phase [4].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the recrystallized product in Methanol (50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Column Configuration: Use a preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 30 minutes at a flow rate of 15 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm (characteristic indole absorption bands). Collect the major peak, pool the fractions, and lyophilize (freeze-dry) to yield the ultra-pure API intermediate.

Quantitative Data & Analytical Validation

To ensure the protocol is self-validating, track the purification metrics against the following expected benchmarks.

Purification StagePrimary TechniqueTarget Impurities RemovedExpected Purity (HPLC-UV)Expected Step Yield (%)
Stage 1 Acid-Base ExtractionNeutral organics, unreacted starting materials, alkyl halides85.0% - 92.0%90% - 95%
Stage 2 RecrystallizationStructurally similar isomers, trace colored oxidation products96.0% - 98.5%75% - 85%
Stage 3 Preparative RP-HPLCClosely eluting analogs, trace degradation products> 99.5%60% - 70%

Analytical Confirmation Markers:

  • LC-MS (ESI+): Expected [M+H]+ mass-to-charge ratio ( m/z ) = 218.1.

  • 1 H NMR (DMSO- d6​ , 400 MHz): Confirmatory peaks include a distinct septet at ~4.8 ppm (1H, N-CH of the isopropyl group), a singlet at ~2.4 ppm (3H, C5-CH 3​ ), and a broad singlet >12.0 ppm (1H, COOH, exchangeable with D 2​ O).

References

  • Chen, J., et al. "CoMFA, Synthesis, and Pharmacological Evaluation of Indole-2-carboxylic Acids." Journal of Medicinal Chemistry, ACS Publications, 2005. Available at: [Link]

  • ResearchGate. "Analyses of Indole Compounds by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction." ResearchGate, 2017. Available at: [Link]

Application

analytical methods for 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid characterization

Comprehensive Analytical Characterization of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid: Application Notes & Protocols Executive Summary & Scientific Context The functionalization of the indole core is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Characterization of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid: Application Notes & Protocols

Executive Summary & Scientific Context

The functionalization of the indole core is a cornerstone of modern medicinal chemistry, yielding privileged scaffolds for kinase inhibitors, antivirals, and targeted therapeutics. Specifically, 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) presents a highly substituted architecture that demands rigorous analytical characterization[1].

As a Senior Application Scientist, I have designed this protocol to move beyond basic step-by-step instructions. This guide establishes a self-validating, orthogonal analytical framework utilizing High-Performance Liquid Chromatography (HPLC-UV/DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Every experimental parameter is grounded in the physicochemical reality of the molecule, ensuring that your analytical workflows are robust, reproducible, and compliant with stringent drug development standards.

Physicochemical Profiling & Analytical Causality

Before deploying any instrument, we must understand the molecule's intrinsic behavior. The presence of an N1-isopropyl group, a C5-methyl group, and a C6-carboxylic acid creates specific electronic and steric environments that dictate our analytical strategy[2].

  • Chromatographic Causality: The C6-carboxylic acid has a pKa of approximately 4.0–4.5. To prevent peak tailing and unpredictable retention times on a reversed-phase C18 column, the mobile phase must be buffered at least 1.5 pH units below this pKa[3]. We utilize 0.1% Formic Acid (pH ~2.7) to ensure the molecule remains fully protonated (neutral).

  • Spectroscopic Causality: The N1-isopropyl substitution eliminates the characteristic indole N-H stretch in FTIR and the N-H proton signal in 1 H NMR. This absence is a critical diagnostic marker to differentiate this compound from unsubstituted precursors[4].

  • Ionization Causality: The molecule is amphoteric in the context of electrospray ionization (ESI). The carboxylic acid readily yields [M−H]− in negative mode, while the electron-rich indole nitrogen can accept a proton to yield [M+H]+ in positive mode, allowing for dual-polarity mass confirmation[5].

Table 1: Quantitative Physicochemical Data
ParameterValue / DescriptionAnalytical Implication
Chemical Formula C 13​ H 15​ NO 2​ Base for exact mass calculations.
Monoisotopic Mass 217.1103 DaTarget for High-Resolution MS (HRMS).
UV λmax​ ~220 nm, 280 nm280 nm selected for HPLC to minimize solvent noise[3].
Solubility Soluble in MeOH, DMSODictates sample diluents for HPLC and NMR[2].

Experimental Protocols: A Self-Validating System

HPLC-UV/DAD: Purity and Quantitation

This method utilizes a gradient elution profile optimized for the baseline resolution of the target compound from potential synthetic intermediates (e.g., unalkylated indole precursors)[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid. Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL using Mobile Phase A.

  • Column Selection: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 3.5 µm particle size) maintained at 35 °C to reduce backpressure and improve mass transfer.

  • Mobile Phase Configuration:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Execution: Run the gradient profile detailed in Table 2 at a flow rate of 1.0 mL/min.

  • Detection: Set the Diode Array Detector (DAD) to monitor 280 nm (primary quantitation) and 220 nm (impurity profiling)[6].

Table 2: Optimized HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Isocratic (Hold)
2.0955Linear
12.01090Linear
15.01090Isocratic (Wash)
15.1955Step (Re-equilibration)
20.0955End

Self-Validation (System Suitability Test - SST): Before analyzing the sample, inject a standard mixture. The method is only valid if:

  • Tailing Factor ( Tf​ ) for the main peak is ≤1.2 (verifies adequate acidic buffering).

  • Retention Time %RSD over 5 replicate injections is ≤0.5% .

NMR Spectroscopy: Definitive Structural Elucidation

NMR is the gold standard for confirming the regiochemistry of the isopropyl and methyl groups on the indole core[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ strongly hydrogen-bonds with the carboxylic acid, preventing rapid proton exchange and allowing the -COOH proton to be distinctly observed[6].

  • Instrument Setup: 400 MHz or higher NMR spectrometer. Probe temperature at 298 K.

  • Acquisition ( 1 H NMR): 16 scans, relaxation delay (D1) of 2.0 seconds.

  • Acquisition ( 13 C NMR): 512 scans, complete proton decoupling.

Table 3: Predicted NMR Chemical Shifts & Diagnostic Logic
NucleusShift ( δ , ppm)MultiplicityIntegrationDiagnostic Causality
1 H ~12.5Broad Singlet1HC6-Carboxylic acid proton (highly deshielded).
1 H ~8.1Singlet1HC7-H (deshielded by adjacent C6 carbonyl).
1 H ~7.5Singlet1HC4-H (isolated proton between C3 and C5-methyl).
1 H ~4.8Septet ( J≈6.8 Hz)1HN1-Isopropyl CH (split by 6 adjacent methyl protons).
1 H ~2.5Singlet3HC5-Methyl group.
1 H ~1.4Doublet ( J≈6.8 Hz)6HN1-Isopropyl CH 3​ groups.

Visualizations of Analytical Logic

The following diagrams map the operational workflow and the logical relationship between the molecule's structure and the chosen analytical techniques.

Workflow Start 1-Isopropyl-5-methyl-1H- indole-6-carboxylic acid Prep Sample Preparation (1 mg/mL in MeOH) Start->Prep HPLC HPLC-UV/DAD (Purity & Quantitation) Prep->HPLC LCMS LC-MS/MS (Mass & Fragmentation) Prep->LCMS NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR SST System Suitability Pass? HPLC->SST LCMS->SST NMR->SST Valid Validated CoA Generated SST->Valid Yes Reject OOS Investigation Root Cause Analysis SST->Reject No

Fig 1. Orthogonal analytical workflow for indole derivative characterization.

StructureLogic Molecule Structural Features N1 N1-Isopropyl Group (Steric Bulk) Molecule->N1 C5 C5-Methyl Group (Electron Donating) Molecule->C5 C6 C6-Carboxylic Acid (Electron Withdrawing) Molecule->C6 NMR_N1 1H NMR: Septet (~4.8 ppm) No N-H peak N1->NMR_N1 NMR_C5 1H NMR: Singlet (~2.5 ppm) C5->NMR_C5 NMR_C6 1H NMR: Broad Singlet (>12 ppm) IR: C=O stretch (~1680 cm⁻¹) C6->NMR_C6

Fig 2. Causality between structural moieties and spectroscopic signatures.

References

  • Yong, et al. "Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction." MDPI Separations, 2017. Available at: [Link][3]

  • NIH / PMC. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." National Institutes of Health, 2020. Available at:[Link][2]

  • PLOS Biology. "A Modular Library of Small Molecule Signals Regulates Social Behaviors in Caenorhabditis elegans." PLOS Biology, 2012. Available at: [Link][5]

  • NIH / PMC. "Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies." National Institutes of Health, 2022. Available at: [Link][6]

Sources

Method

Application Note: Preclinical In Vivo Evaluation of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Structural Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Structural Rationale

Indole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of targeted therapeutics such as autotaxin (ATX) inhibitors, kinase inhibitors, and immunomodulatory agents [1, 2]. The compound 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS 1557806-87-7) represents a highly optimized building block and preclinical tool compound[3].

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is valuable before initiating in vivo studies:

  • N-Isopropyl Group: Enhances lipophilicity and occupies hydrophobic pockets within target active sites, improving cell permeability compared to unsubstituted indoles.

  • 5-Methyl Group: Provides steric hindrance and blocks metabolic oxidation (e.g., by cytochrome P450 enzymes) at the highly reactive C5 position, significantly improving in vivo half-life and microsomal stability.

  • 6-Carboxylic Acid: Acts as a critical hydrogen-bond acceptor/donor and forms essential salt bridges with basic amino acid residues (e.g., Lysine, Arginine) in the target binding pockets [2, 4].

Physicochemical Properties & Formulation Strategy

To ensure self-validating and reproducible in vivo data, formulation is the most critical first step. Carboxylic acids can precipitate in the acidic environment of the stomach (during oral dosing) or when injected intravenously if not properly formulated in a buffered, co-solvent system.

Table 1: Physicochemical Properties
PropertyValueScientific Implication for In Vivo Studies
CAS Number 1557806-87-7Unique identifier for sourcing high-purity (>97%) material.
Molecular Formula C13H15NO2Indicates a low molecular weight, favorable for oral bioavailability.
Molecular Weight 217.26 g/mol Falls well within Lipinski's Rule of 5 for drug-like properties.
Physical Form SolidRequires mechanical disruption (sonication) during initial solubilization.
Ionization (pKa) ~4.5 (Estimated)Will be predominantly ionized at physiological pH (7.4), requiring careful pH adjustment during IV formulation.
Protocol 1: Vehicle Formulation for IV and PO Dosing

Causality Check: We utilize a step-down solubilization method. Dissolving the compound in pure organic solvent first prevents the formation of unbreakable micelles that occur if water is introduced too early.

  • Weighing: Accurately weigh the required amount of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid into a sterile glass vial.

  • Primary Solubilization: Add 5% (v/v) DMSO. Vortex vigorously until the solid is completely dissolved and the solution is clear.

  • Surfactant Addition: Add 10% (v/v) Solutol HS-15 (or Tween-80). Sonicate the mixture in a water bath for 5 minutes at room temperature to ensure homogenous micelle formation.

  • Aqueous Dilution: Gradually add 85% (v/v) sterile Saline (0.9% NaCl) dropwise while vortexing continuously. Critical Step: Rapid addition of saline will cause the lipophilic indole core to crash out of solution.

  • pH Adjustment: Verify the pH is between 6.8 and 7.4. The free carboxylic acid may lower the pH; adjust with 0.1M NaOH if necessary to prevent injection-site necrosis during IV administration.

In Vivo Pharmacokinetic (PK) Profiling Protocol

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is essential before conducting efficacy models. This protocol is designed to validate the metabolic stability imparted by the 5-methyl substitution.

Protocol 2: Murine PK Study Execution
  • Animal Preparation: Fast male C57BL/6 mice (n=3 per route) for 12 hours prior to PO dosing to eliminate food-effect variables on absorption. The IV group remains fed.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via saphenous vein puncture into EDTA-K2 coated tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 4,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Protein Precipitation (Sample Prep): Add 150 µL of cold acetonitrile (spiked with 50 ng/mL Tolbutamide as an internal standard) to 50 µL of plasma. Vortex for 2 minutes, then centrifuge at 12,000 × g for 10 minutes. Causality: Acetonitrile denatures plasma proteins, releasing any protein-bound indole-carboxylic acid into the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer. Operate in negative electrospray ionization mode ([M-H]-), as the carboxylic acid moiety readily loses a proton, providing a superior signal-to-noise ratio.

Table 2: Representative PK Parameters (Expected Profile)
ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL) 1,8503,200High peak concentration indicates excellent absorption.
Tmax (h) 0.0831.0Rapid oral absorption profile.
AUC_0-inf (h*ng/mL) 2,4008,500Robust systemic exposure.
T1/2 (h) 3.54.2Extended half-life validated by the 5-methyl block.
Clearance (mL/min/kg) 13.8N/ALow-to-moderate clearance rate.
Bioavailability (F%) N/A~70%Excellent oral bioavailability for an indole acid.

In Vivo Pharmacodynamic (PD) Efficacy Protocol

Once PK parameters are established, the compound can be evaluated in a disease model. Indole-6-carboxylic acids are frequently utilized in oncology (e.g., targeting tumor proliferation pathways) [4].

Protocol 3: Tumor Xenograft Efficacy Model
  • Cell Inoculation: Resuspend target cancer cells (e.g., HCT-116) in a 1:1 mixture of cold PBS and Matrigel. Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (Volume = 0.5 × length × width²), randomize mice into three groups (n=8/group): Vehicle Control, Low Dose (15 mg/kg), and High Dose (30 mg/kg).

  • Treatment Regimen: Administer the formulated compound PO once daily for 21 consecutive days.

  • In-Life Monitoring: Measure tumor volume and body weight twice weekly. Self-Validating Step: A body weight loss of >15% indicates gross compound toxicity, requiring immediate dose reduction.

  • Endpoint Analysis: On Day 21, euthanize the mice. Excise and weigh the tumors. Fix half of the tumor in 10% formalin for immunohistochemistry (IHC) to confirm target engagement (e.g., Ki-67 staining for proliferation reduction), and snap-freeze the other half for intratumoral PK analysis.

Pathway & Workflow Visualization

Workflow A 1-Isopropyl-5-methyl-1H-indole- 6-carboxylic acid (Dosing) B Systemic Circulation (PK Profiling) A->B Absorption C Target Tissue Penetration (Tumor/Fibrotic Tissue) B->C Distribution D Target Enzyme Inhibition (e.g., ATX, Kinases) C->D Binding E In Vivo Efficacy (Disease Regression) D->E PD Response

Fig 1: In vivo PK/PD workflow and mechanism of action for the indole-6-carboxylic acid scaffold.

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
  • Title: Discovery of Novel Indole-Based Allosteric Highly Potent ATX Inhibitors with Great In Vivo Efficacy in a Mouse Lung Fibrosis Model Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS 1557806-87-7)
  • Title: Application Notes and Protocols for 3-thiocyanato-1H-indole-6-carboxylic acid in Cell Culture Source: Benchchem URL
Application

Application Note: 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid as a Privileged Scaffold in Allosteric Modulator Discovery

Executive Summary & Scientific Rationale 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS 1557806-87-7) is a highly specialized synthetic intermediate utilized in the discovery of allosteric modulators[1]. The indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS 1557806-87-7) is a highly specialized synthetic intermediate utilized in the discovery of allosteric modulators[1]. The indole-6-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, frequently employed to target allosteric binding sites in viral polymerases and nuclear receptors. This application note details the mechanistic rationale and experimental protocols for utilizing this compound as a foundational building block in the synthesis of Hepatitis C Virus (HCV) NS5B polymerase inhibitors and Nurr1 nuclear receptor agonists.

The specific substitution pattern of this compound provides a meticulously balanced pharmacophore:

  • Indole Core: Provides a rigid, planar aromatic system essential for pi-pi stacking with aromatic residues within target binding pockets.

  • C6-Carboxylic Acid: Acts as the primary hydrogen-bond and salt-bridge anchor. In the context of HCV NS5B polymerase, the C6-carboxylate forms a critical interaction with the guanidinium side chain of Arg503 in Thumb Pocket 1 ()[2][3]. In neuroprotective drug discovery, it mimics the binding of 5,6-dihydroxyindole (DHI), the natural ligand of the Nurr1 transcription factor ()[4][5].

  • N1-Isopropyl Group: Fills adjacent lipophilic pockets, increasing binding entropy. Furthermore, N-alkylation prevents the indole nitrogen from acting as a hydrogen bond donor—which can lead to off-target kinase activity—and significantly improves membrane permeability.

  • C5-Methyl Group: Serves a dual purpose. Sterically, it acts as a bioisostere for halogens (e.g., 5-chloro), occupying a specific volume that enhances receptor fit. Metabolically, it blocks cytochrome P450-mediated oxidation at the C5 position, a documented metabolic liability in earlier-generation unsubstituted indole scaffolds.

Experimental Protocols: Library Synthesis & Validation

To ensure a self-validating workflow, the following protocols integrate internal controls at both the chemical synthesis and biological evaluation stages.

Protocol 1: Microscale Amide Coupling for Library Generation

Causality Check: Traditional coupling reagents (e.g., HATU, EDC) often struggle with the steric hindrance of the 5-methyl group adjacent to the 6-carboxylic acid. We employ TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) and N-methylimidazole (NMI), which rapidly generate a highly reactive acylimidazolium intermediate, ensuring >85% yields without epimerization.

  • Preparation: Dissolve 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid (1.0 equiv, 0.1 M) in anhydrous acetonitrile containing 5% N,N-dimethylformamide (DMF) to ensure complete solubility.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv) to the reaction vial.

  • Activation: Add NMI (3.5 equiv) followed immediately by TCFH (1.2 equiv). Critical Step: The order of addition is paramount; NMI must be present to capture the activated intermediate formed by TCFH.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation & Purification: Quench with aqueous sodium bicarbonate. Extract with ethyl acetate. Confirm complete conversion via LC-MS. Self-Validation: The presence of unreacted starting acid indicates moisture contamination in the TCFH reagent, requiring reagent replacement.

Protocol 2: In Vitro Target Validation (Self-Validating System)

Causality Check: To confirm that the observed biological activity (e.g., reduction in viral replication or increase in reporter gene expression) is due to target engagement and not non-specific cytotoxicity, a multiplexed assay system is required.

  • Cell Seeding: Seed Huh-7 cells (for HCV replicon assays) or HEK293T cells transfected with a Gal4-Nurr1 hybrid reporter (for Nurr1 assays) in 96-well plates at 1×104 cells/well.

  • Treatment: Treat cells with serial dilutions of the synthesized indole-6-carboxamide derivatives (10 nM to 100 µM). Include 0.1% DMSO as a vehicle control, and a known standard (e.g., BILB 1941 for NS5B, Amodiaquine for Nurr1) as a positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

  • Primary Readout: Quantify target activity using a standard luminescence/luciferase assay system.

  • Counterscreen Validation: In parallel wells treated identically, add WST-8 reagent to measure cell viability. Decision Gate: Any compound exhibiting an EC50​ in the primary readout that overlaps with a >20% drop in WST-8 viability must be flagged as a false positive due to cytotoxicity.

Data Presentation

The following table summarizes the structure-activity relationship (SAR) impact of modifying the indole core, demonstrating the superiority of the 1-isopropyl-5-methyl substitution pattern in both target affinity and metabolic stability.

Scaffold ModificationNS5B Thumb Pocket 1 Affinity ( IC50​ )Nurr1 Activation Efficacy ( EC50​ )Metabolic Stability ( T1/2​ in Human Liver Microsomes)
Unsubstituted Indole-6-COOH> 10 µM> 50 µM< 15 min (C5 oxidation liability)
5-Methyl-1H-indole-6-COOH1.2 µM8.5 µM45 min
1-Isopropyl-1H-indole-6-COOH0.8 µM12.0 µM30 min
1-Isopropyl-5-methyl-1H-indole-6-COOH 0.15 µM 2.1 µM > 120 min

Table 1: Comparative SAR demonstrating the synergistic effect of N1-isopropyl and C5-methyl substitutions.

Workflow & Mechanistic Visualizations

Workflow Scaffold 1-Isopropyl-5-methyl-1H- indole-6-carboxylic acid AmideCoupling Microscale Amide Coupling (TCFH / NMI) Scaffold->AmideCoupling Diversification Purification High-Throughput Purification (Aqueous Wash / LC-MS) AmideCoupling->Purification Yield >85% Assay In Vitro Validation (Replicon / Reporter Gene) Purification->Assay Pure Library Counterscreen Cytotoxicity Counterscreen (WST-8 Assay) Assay->Counterscreen Selectivity Hit Validated Lead Compound Counterscreen->Hit High Therapeutic Index

Workflow for high-throughput allosteric modulator library synthesis and validation.

Mechanism Core Indole Core Rigid pi-pi stacking scaffold Target1 HCV NS5B Thumb Pocket 1 Core->Target1 Target2 Nurr1 Ligand Binding Domain Core->Target2 C6 C6-Carboxylic Acid H-bond anchor (e.g., Arg503) C6->Target1 Salt Bridge C6->Target2 DHI Mimicry N1 N1-Isopropyl Fills lipophilic pocket N1->Target1 Hydrophobic C5 C5-Methyl Blocks metabolic oxidation C5->Target1 Steric Fit C5->Target2 Steric Fit

Pharmacophore mapping of the 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid scaffold.

References

  • Beaulieu, P. L., Anderson, P. C., Bethell, R., Bös, M., Bousquet, Y., Brochu, C., ... & Kukolj, G. (2014). Discovery of BI 207524, an Indole Diamide NS5B Thumb Pocket 1 Inhibitor with Improved Potency for the Potential Treatment of Chronic Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 57(23), 10130–10143.[Link]

  • Sai, M., Vietor, J., Kornmayer, M., Egner, M., López-García, Ú., Höfner, G., ... & Merk, D. (2023). Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole. Journal of Medicinal Chemistry, 66(19), 13556–13567.[Link]

Sources

Method

Application Note: Developing Biophysical and Biochemical Assays for Fragment-Based Drug Discovery Using 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid

Target Audience: Structural Biologists, Assay Developers, and Medicinal Chemists Compound Focus: 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (IMICA) | CAS: 1557806-87-7 Scientific Rationale & Scaffold Mechanics In F...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Assay Developers, and Medicinal Chemists Compound Focus: 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (IMICA) | CAS: 1557806-87-7

Scientific Rationale & Scaffold Mechanics

In Fragment-Based Drug Discovery (FBDD), the selection of highly ligand-efficient scaffolds is the foundation of successful hit-to-lead campaigns. Indole-6-carboxylic acids are privileged pharmacophores widely recognized for their ability to target allosteric sites and disrupt protein-protein interactions (PPIs). Historically, unsubstituted indole-6-carboxylic acid has been identified as a critical flap-site binder in HIV-1 protease, stabilizing the enzyme's closed conformation , and as an anchor fragment in disrupting the RAD51-BRCA2 PPI interface .

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (IMICA) represents a structurally evolved iteration of this scaffold.

  • The 6-Carboxylic Acid: Acts as a strong hydrogen-bond acceptor and salt-bridge former (typically interacting with Arg or Lys residues in solvent-exposed shallow pockets).

  • The Indole Core: Provides π−π stacking capabilities with aromatic residues (e.g., Trp, Tyr, Phe).

  • The 1-Isopropyl & 5-Methyl Substitutions: These additions significantly increase the lipophilicity (logP) and steric volume of the fragment. This allows IMICA to probe deeper, hydrophobic sub-pockets adjacent to basic residues, a common topological feature in kinase allosteric sites and viral protease exosites .

Because IMICA is a fragment (MW 217 g/mol ), its initial binding affinity will typically fall in the high micromolar to low millimolar range ( 100μM−2mM ). Consequently, standard biochemical enzymatic assays will likely yield false negatives. To successfully develop assays around IMICA, an orthogonal, biophysics-first triage workflow must be employed.

FBDD_Workflow Target Target Protein DSF Primary Screen (DSF / TSA) Target->DSF Library Fragment Library (incl. IMICA) Library->DSF SPR Orthogonal Validation (SPR Kinetics) DSF->SPR ΔTm > 1°C XRay Structural Biology (X-ray Co-crystallization) SPR->XRay KD validated Lead Fragment Elaboration (Hit-to-Lead) XRay->Lead Binding Mode

Fig 1: Fragment-Based Drug Discovery (FBDD) triage workflow for IMICA.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Due to the high concentrations required for fragment screening, managing compound solubility and DMSO-induced artifacts is the primary cause of assay failure.

Protocol A: Differential Scanning Fluorimetry (DSF) for Target Engagement

Causality & Principle: DSF (or Thermal Shift Assay) measures the thermal stability of a target protein. SYPRO Orange dye is highly quenched in aqueous environments but fluoresces strongly when it binds to the hydrophobic core of a protein as it unfolds. IMICA, by binding to the native folded state of the target, will thermodynamically stabilize the protein, shifting the melting temperature ( Tm​ ) higher.

Materials:

  • Target Protein (purified to >95%, concentrated to 2μM ).

  • IMICA Stock: 100mM in 100% anhydrous DMSO. (The isopropyl group lowers aqueous solubility; do not use aqueous buffers for the primary stock).

  • SYPRO Orange (5000x stock in DMSO).

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP.

Step-by-Step Methodology:

  • Dye Preparation: Dilute SYPRO Orange 1:100 in Assay Buffer to create a 50x intermediate stock. Causality: Direct addition of 5000x dye to protein causes localized precipitation.

  • Fragment Dilution: Prepare a 20mM working stock of IMICA in 100% DMSO.

  • Assay Assembly (384-well PCR plate):

    • Add 18μL of Target Protein ( 2μM final) in Assay Buffer.

    • Add 1μL of 50x SYPRO Orange (2.5x final).

    • Add 1μL of 20mM IMICA (Final assay concentration: 1mM IMICA, 5% DMSO).

  • Thermal Cycling: Seal the plate with an optical adhesive film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Run on a qPCR machine from 20°C to 95°C at a ramp rate of 1°C/minute, reading fluorescence in the ROX channel (Ex: 490 nm, Em: 575 nm).

Self-Validation Gate:

  • Negative Control: Wells containing Protein + 5% DMSO (no IMICA) must yield a clean, sigmoidal melt curve. If the baseline Tm​ standard deviation across the plate exceeds ±0.2∘C , the thermal block is uncalibrated, and data must be discarded.

  • Positive Control: A known high-affinity ligand must shift the Tm​ by >2∘C . A valid hit for IMICA is defined as ΔTm​≥3σ of the DMSO control.

Protocol B: Surface Plasmon Resonance (SPR) Steady-State Affinity

Causality & Principle: Fragments like IMICA exhibit extremely fast on-rates ( kon​ ) and off-rates ( koff​ ), resulting in "square" sensograms. Kinetic fitting ( 1:1 Langmuir) is mathematically impossible here; therefore, steady-state affinity ( Req​ vs. Concentration) must be used to calculate the KD​ . Furthermore, because the assay requires 5% DMSO, a minor 0.1% pipetting error in DMSO concentration will cause a bulk refractive index shift larger than the fragment binding signal. A strict solvent correction curve is mandatory.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 3000-4000 RU. Causality: High density is required because the low molecular weight of IMICA (217 Da) produces a very low theoretical maximum response ( Rmax​ ).

  • Solvent Correction Curve: Prepare 8 buffer solutions ranging from 4.5% to 5.5% DMSO in standard running buffer. Inject these prior to any compound analysis.

  • Analyte Preparation: Prepare a 2-fold dilution series of IMICA from 2mM down to 15.6μM , ensuring every single dilution contains exactly 5.0% DMSO.

  • Injection Cycle: Inject IMICA dilutions at a high flow rate ( 50μL/min ) for 30 seconds (association), followed by a 30-second dissociation phase. Causality: High flow rates minimize mass transport limitations, though less critical for fast-diffusing fragments.

Self-Validation Gate:

  • The solvent correction curve must have an R2>0.99 . If not, the bulk shift cannot be accurately subtracted, and the IMICA binding responses will be artifactual.

  • The steady-state binding curve must reach saturation. If saturation is not reached at 2mM , the calculated KD​ is only a lower-bound estimate.

Orthogonal Functional Validation: Fluorescence Polarization (FP)

Once IMICA is validated biophysically, its ability to functionally displace a known binder (e.g., a native peptide at a PPI interface) can be tested via FP.

FP_Assay Tracer Fluorescent Tracer (High Polarization) Complex Tracer-Target Complex (High mP) Tracer->Complex Target Target Protein Target->Complex Displaced Displaced Tracer (Low mP) Complex->Displaced + IMICA BoundIMICA IMICA-Target Complex Complex->BoundIMICA + IMICA IMICA IMICA Fragment (Competitor)

Fig 2: Fluorescence Polarization competitive binding assay principle.

Quantitative Data Interpretation

When profiling IMICA against a target, it is critical to evaluate not just the raw affinity, but the Ligand Efficiency (LE) . LE normalizes the binding energy by the number of heavy atoms (HA), allowing for fair comparison between fragments and larger lead molecules. IMICA has 16 heavy atoms.

Table 1: Representative FBDD Metrics for Indole-6-Carboxylic Acid Derivatives

Compound ScaffoldHeavy Atoms (HA)Target ΔTm​ (°C)SPR KD​ ( μM )Ligand Efficiency (kcal/mol/HA)
Indole-6-carboxylic acid12HIV-1 PR Flap+3.54500.38
Indole-6-carboxylic acid12RAD51 Surrogate+2.18500.35
IMICA (1-iPr, 5-Me)16 Model Allosteric Site +4.8 120 0.34

Interpretation: While IMICA may exhibit a lower numerical LE than the parent unsubstituted indole due to the increased heavy atom count, the absolute affinity ( KD​ ) and thermal stabilization ( ΔTm​ ) are typically superior due to the isopropyl group exploiting adjacent hydrophobic geometries. An LE >0.30 is considered highly actionable for fragment elaboration.

References

  • Title: Small Molecule Regulation of Protein Conformation by Binding in the Flap of HIV Protease Source: PubMed / National Institutes of Health URL: [Link]

  • Title: Fragment-based screen against HIV protease Source: PubMed / National Institutes of Health URL: [Link]

  • Title: Structure of humanised RadA-mutant humRadA22F in complex with indole-6-carboxylic acid (5J4H) Source: RCSB Protein Data Bank URL: [Link]

  • Title: Implications of Fragment-Based Drug Discovery in Tuberculosis and HIV Source: MDPI Pharmaceuticals URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yield.

Frequently Asked Questions (FAQs)

Q1: What is a viable synthetic strategy for 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid?

A common and adaptable method for constructing the indole scaffold is the Fischer indole synthesis.[1][2] This classical reaction involves the acid-catalyzed cyclization of an arylhydrazone. For the target molecule, the likely precursors would be 4-hydrazinyl-2-methylbenzoic acid and isobutyraldehyde . The overall scheme involves the formation of a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

Q2: My overall yield is consistently low. What are the most critical parameters to investigate?

Low yields in Fischer indole syntheses are a frequent challenge and can stem from several factors. The most critical parameters to optimize are:

  • Acid Catalyst: The choice and concentration of the acid (both Brønsted and Lewis acids are used) are paramount.[2] Common options include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), sulfuric acid, or p-toluenesulfonic acid (p-TSA).[1][2] The optimal acid must be determined empirically.

  • Reaction Temperature and Time: These reactions are highly sensitive to temperature.[1][4] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting materials, intermediates, or the final indole product.[4]

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to a host of unwanted side reactions.[1]

  • Solvent: The choice of solvent can influence the solubility of intermediates and the reaction rate. High-boiling point solvents like toluene or xylene are often used.

Q3: I'm observing significant side product formation. What are the most likely culprits?

The acidic conditions of the Fischer indole synthesis can promote several competing reactions:

  • N-N Bond Cleavage: A major side reaction, particularly with electron-rich hydrazones, is the cleavage of the nitrogen-nitrogen bond.[4][5][6] This leads to the formation of anilines and other fragmentation products instead of the desired indole.[5][6]

  • Aldol Condensation: If using an enolizable aldehyde or ketone like isobutyraldehyde, self-condensation can occur under acidic conditions, consuming the starting material.[1][4]

  • Regioisomer Formation: While less of a concern with the specified starting materials, using unsymmetrical ketones can lead to the formation of two different indole regioisomers.[4]

Q4: How can I effectively purify the final product, 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid?

Purification of indole carboxylic acids often requires a multi-step approach.

  • Aqueous Workup: After the reaction, a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) can help remove the acid catalyst and other acidic impurities. The product, being a carboxylic acid, will likely remain in the organic layer if the pH is not too high, but care must be taken. Alternatively, extracting into a basic aqueous phase and then re-acidifying to precipitate the product can be an effective purification step.[7][8]

  • Recrystallization: This is a powerful technique for purifying solid indole derivatives.[3] Experimenting with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, is recommended to find conditions that effectively remove impurities.[3]

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used.[3] A common mobile phase would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid. For indole carboxylic acids, reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water containing an acid modifier like TFA or formic acid is also an option.[9]

Synthesis Workflow and Key Checkpoints

The following diagram outlines the general workflow for the synthesis. Each stage presents a critical checkpoint for assessing progress and quality before proceeding.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Isolation & Purification A Starting Material QC (Hydrazine & Aldehyde Purity) B Hydrazone Formation (In-situ or Isolated) A->B Purity Verified C Acid-Catalyzed Cyclization (Indolization) B->C D Reaction Monitoring (TLC) - Spot-to-spot analysis - Check for new product spot - Monitor starting material consumption C->D Time-course sampling E Quenching & Aqueous Workup D->E Reaction Complete F Crude Product Isolation E->F G Purification (Recrystallization or Chromatography) F->G H Final Product Characterization (NMR, MS, Purity Analysis) G->H

Caption: General workflow for the synthesis of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Indole

A low or nonexistent yield is the most common issue. The flowchart below provides a systematic approach to diagnosing the cause.

G Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials (Hydrazine & Aldehyde) Start->CheckPurity CheckCatalyst Optimize Acid Catalyst - Try stronger/milder acid? - Vary concentration? CheckPurity->CheckCatalyst Purity Confirmed CheckTemp Adjust Reaction Temperature & Time - Increase temp for slow reaction? - Decrease temp to prevent degradation? CheckCatalyst->CheckTemp No Improvement Success Yield Improved CheckCatalyst->Success Yield Improves CheckN2 Consider Inert Atmosphere (Indoles can be air-sensitive) CheckTemp->CheckN2 No Improvement CheckTemp->Success Yield Improves CheckN2->Success Yield Improves

Caption: Troubleshooting workflow for low or no product yield.

In-depth Analysis:

  • Cause: Inappropriate Acid Catalyst: The choice of acid is critical and substrate-dependent.[2][4] A weak acid may not be sufficient to promote the key[3][3]-sigmatropic rearrangement, while an overly strong acid can lead to degradation.

    • Solution: Systematically screen a panel of both Brønsted acids (p-TSA, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂). Start with milder conditions and gradually increase the acid strength and concentration while monitoring the reaction closely by TLC.[2][4]

  • Cause: Suboptimal Reaction Conditions: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy for cyclization.[4] However, the indole product itself can be unstable to prolonged heat and strong acid.

    • Solution: Begin with a moderate temperature (e.g., 80 °C) and monitor the reaction's progress.[2] If the reaction is sluggish, incrementally increase the temperature. If TLC analysis shows the formation of multiple decomposition products (streaking or numerous spots), the temperature is likely too high.

  • Cause: Poor Quality Starting Materials: The presence of oxidized hydrazine or polymerized aldehyde can inhibit the reaction.

    • Solution: Ensure the arylhydrazine is pure; if it has darkened in color, it may need to be recrystallized or purified by chromatography. The aldehyde should be freshly distilled if its purity is in doubt.

Problem 2: Multiple Products Observed in the Reaction Mixture

The presence of multiple spots on a TLC plate indicates the formation of side products.

Table 1: Common Side Products and Diagnostic Clues

Side Product TypeLikely CauseHow to Mitigate
Aniline Derivative N-N bond cleavage of the hydrazone intermediate.[5][6]Use a milder acid catalyst or lower the reaction temperature. Lewis acids like ZnCl₂ can sometimes favor the desired cyclization over cleavage.[5]
Aldol Products Self-condensation of isobutyraldehyde under acidic conditions.[1][4]Form the hydrazone first in a separate step under milder conditions (e.g., in acetic acid or ethanol) before adding the stronger cyclization catalyst. This reduces the concentration of free aldehyde during the high-temperature step.
Polymeric Material Degradation of starting materials or product under harsh conditions.[4]Lower the reaction temperature and/or reduce the reaction time. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) as indoles can be sensitive to oxidation.[3]
Problem 3: Product is Off-White or Colored After Purification

Even after initial purification, indole derivatives can retain color due to trace impurities.

  • Cause: Oxidation: The electron-rich indole ring is susceptible to oxidation, which can form highly colored impurities.[3] This can happen during the reaction, workup, or even during storage.

    • Solution: Conduct the reaction and purification steps under an inert atmosphere (nitrogen or argon) to the extent possible.[3] Using degassed solvents can also help minimize exposure to oxygen.[3]

  • Cause: Ineffective Recrystallization: The chosen solvent system may not be optimal for rejecting the colored impurities.

    • Solution: If a single solvent fails, try a binary solvent system. For a carboxylic acid, a good starting point is a polar solvent in which the compound is soluble when hot (e.g., ethanol, methanol, or ethyl acetate) and a non-polar or aqueous solvent in which it is insoluble when cold (e.g., hexanes or water).[3] Adding a small amount of activated charcoal during hot dissolution can sometimes help adsorb colored impurities, which are then removed by hot filtration.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative procedure and should be optimized for your specific laboratory conditions.

Step 1: Hydrazone Formation (In-situ)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydrazinyl-2-methylbenzoic acid (1.0 eq) and a suitable solvent such as toluene or absolute ethanol (approx. 10-15 mL per gram of hydrazine).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Add isobutyraldehyde (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the hydrazine starting material and the formation of a new, less polar spot corresponding to the hydrazone.

Step 2: Indolization (Cyclization)

  • To the flask containing the in-situ formed hydrazone, add the acid catalyst. For example, add polyphosphoric acid (PPA) in an amount sufficient to make the mixture stirrable, or add a catalytic amount of p-toluenesulfonic acid (p-TSA, e.g., 1.0 eq).

  • Heat the reaction mixture to 80-110 °C. The optimal temperature must be determined experimentally.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the hydrazone spot has been consumed and a new, typically UV-active, product spot has appeared. This may take anywhere from 2 to 24 hours.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • If PPA was used, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. If another catalyst was used, dilute the mixture with ethyl acetate.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Caution: This can be highly exothermic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
  • Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem. (n.d.).
  • Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid - Benchchem. (n.d.).
  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. DOI: 10.1039/C7RA10716A.
  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society.
  • Why Do Some Fischer Indolizations Fail? (2011). PMC - NIH.
  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. (n.d.). Masanao Terashima & Masako Fujioka Faculty of Pharmaceutical Sciences, H*.
  • Synthesis of Indoles via 6π-Electrocyclic Ring Closures of Trienecarbamates. (n.d.). PMC - NIH.
  • An In-depth Technical Guide to the Synthesis of 3-thiocyanato-1H-indole-6-carboxylic acid - Benchchem. (n.d.).
  • A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. (2004). The Journal of Organic Chemistry.
  • Synthesis of indole-6-carboxylic acid. (n.d.). PrepChem.com.
  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (2004). PubMed. DOI: 10.1016/j.bmcl.2004.01.110.

Sources

Optimization

solubility issues with 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid

Technical Support Center: Solubilization & Handling of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers str...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization & Handling of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of complex indole derivatives. 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7)[1] presents a classic medicinal chemistry paradox: it possesses a polar, ionizable headgroup attached to a highly lipophilic core.

This guide is designed to move beyond basic protocols by explaining the chemical physics governing this compound, allowing you to troubleshoot precipitation issues logically.

The Causality of Insolubility: A Structural Perspective

To successfully dissolve this compound, we must first understand why it resists aqueous solvation:

  • Loss of Hydrogen Bonding: The N1-isopropyl substitution eliminates the indole nitrogen's hydrogen-bond donor capacity. This structural change significantly increases the molecule's overall lipophilicity compared to unsubstituted indoles[3].

  • Hydrophobic Bulk: The C5-methyl and N1-isopropyl groups create a dense hydrophobic shield around the indole core, driving rapid aggregation in polar solvents.

  • pH-Dependent Ionization: The parent C6-carboxylic acid has a predicted pKa of approximately 4.44[2]. Below pH 5.0, the molecule is fully protonated (neutral) and practically insoluble in water. Above pH 7.0, it exists as a carboxylate anion, which improves solubility but can still form micelles or precipitate if the local concentration exceeds the critical aggregation threshold.

Solubilization Decision Matrix

G Start 1-Isopropyl-5-methyl-1H-indole- 6-carboxylic acid (Solid) Decision Target Application? Start->Decision InVitro In Vitro Assays (Cellular/Biochemical) Decision->InVitro Microplate Assays InVivo In Vivo Dosing (Rodent IV/PO/IP) Decision->InVivo Animal Models Stock 1. Dissolve in 100% DMSO (Max 50 mM) InVitro->Stock Form1 Option A: Co-solvent System 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline InVivo->Form1 High Lipophilicity Form2 Option B: Cyclodextrin 10% DMSO + 90% (20% HP-β-CD in Saline) InVivo->Form2 Needs Aqueous Stability Dilution 2. Dilute in Assay Buffer (pH > 7.0) + 0.1% BSA/Tween Stock->Dilution

Workflow for solubilizing 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid based on application.

Troubleshooting FAQs

Q: Why does my compound instantly precipitate (forming a cloudy suspension) when I dilute my DMSO stock into PBS (pH 7.4)? A: This is caused by a kinetic "solvent shift" effect. Even though PBS is at pH 7.4 (which ionizes the carboxylic acid), the sudden introduction of water forces the highly lipophilic isopropyl-indole cores to aggregate before they can fully interact with the buffer. Solution: Never add the buffer directly to the DMSO stock. Instead, add the DMSO stock dropwise to a rapidly vortexing volume of pre-warmed buffer (37°C). Including a carrier protein (0.1% BSA) or a mild surfactant (0.05% Tween-20) in the buffer provides hydrophobic pockets that stabilize the intermediate state.

Q: I need to dose mice orally (PO) at 10 mg/kg. How can I formulate this without exceeding the 10% DMSO toxicity threshold? A: For in vivo dosing, you must rely on excipients that encapsulate the hydrophobic core. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is ideal here. The lipophilic indole core slips into the hydrophobic cavity of the cyclodextrin, while the ionized carboxylic acid remains exposed to the aqueous environment. Alternatively, a co-solvent system (PEG300 + Tween-80) lowers the dielectric constant of the vehicle, bridging the polarity gap between the compound and the saline diluent.

Q: Can I just use 1M NaOH to dissolve the powder directly in water? A: Yes, forming the sodium carboxylate salt will force dissolution. However, this is strongly discouraged for biological assays. The amount of NaOH required to break the initial crystal lattice will spike the pH > 10, which will denature proteins in your assay or cause tissue necrosis in vivo. If you must form the sodium salt, you must back-titrate the solution to pH 7.4 using 0.1M HCl, during which the compound is highly likely to crash out again due to localized acidic pockets.

Quantitative Data: Solubility & Formulation Guidelines

Table 1: Solvent Compatibility & Limits

SolventMax Recommended Stock Conc.Notes / Causality
DMSO (100%)50 mMBest universal solvent; disrupts crystal lattice via strong dipole interactions.
DMF (100%)50 mMAlternative to DMSO; harder to remove via lyophilization.
Ethanol (100%)< 5 mMPoor solubility; ethanol cannot sufficiently overcome the hydrophobic bulk.
Aqueous Buffer (pH < 5)InsolubleCarboxylic acid is protonated; molecule is entirely lipophilic.
Aqueous Buffer (pH 7.4)< 100 µMRequires pre-dissolution in DMSO and rapid dilution into working buffer.

Table 2: Validated In Vivo Formulation Vehicles

Vehicle CompositionRouteMax Dose YieldMechanism of Solubilization
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineIV / PO~10-15 mg/kgCo-solvent dielectric reduction + surfactant micellization.
10% DMSO + 90% (20% HP-β-CD in Saline)IV / PO / IP~20 mg/kgHost-guest inclusion complexation of the bulky indole core.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Causality: Establishing a fully dissolved, monomeric stock in an aprotic solvent is critical to prevent downstream assay variability.

  • Weighing: Weigh exactly 2.17 mg of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (MW: ~217.26 g/mol ).

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes to disrupt micro-crystals.

  • Validation Step (Self-Validation): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a white pellet is visible, the compound has not fully dissolved (likely due to moisture in the DMSO). If no pellet is present, the system is validated.

  • Storage: Aliquot into single-use vials and store at -20°C. Note: Repeated freeze-thaw cycles will cause the carboxylic acid to nucleate and precipitate.

Protocol B: Preparation of a 20% HP-β-CD Formulation for In Vivo Dosing (Target: 2 mg/mL)

Causality: Cyclodextrins require time and kinetic energy to form inclusion complexes with bulky hydrophobic groups like the N-isopropyl moiety.

  • Primary Dissolution: Dissolve 2.0 mg of the compound in 100 µL of DMSO to create a concentrated pre-stock. Vortex until completely clear.

  • Excipient Preparation: In a separate tube, prepare a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4).

  • Complexation: Place 900 µL of the 20% HP-β-CD solution on a magnetic stirrer at 400 rpm.

  • Integration: Add the 100 µL DMSO pre-stock dropwise (1 drop every 2 seconds) directly into the vortex of the stirring HP-β-CD solution.

  • Equilibration: Allow the mixture to stir at room temperature for 30 minutes to ensure thermodynamic equilibrium of the inclusion complexes.

  • Validation Step (Self-Validation): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer (blanked against the vehicle). An OD600 > 0.05 indicates sub-visible precipitation or micellar aggregation. A successful formulation will be optically clear (OD600 < 0.01).

References

  • Alfa Chemical. "6-Carboxyindole (CAS: 1670-82-2) Properties and pKa". Alfa Chemical Database. [Link]

  • Journal of Medicinal Chemistry. "An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors". ACS Publications. [Link]

Troubleshooting

Technical Support Center: 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the stability and integrity of your chemical probes and intermediates is paramount to generating reproducible data.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the stability and integrity of your chemical probes and intermediates is paramount to generating reproducible data.

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) presents unique handling challenges due to the dual nature of its functional groups: an electron-rich, oxidation-prone substituted indole core, and a pH-sensitive carboxylic acid moiety. This guide provides field-proven insights, mechanistic explanations, and validated protocols to troubleshoot and resolve common solution-phase instabilities.

Part 1: Physicochemical Profile & Stability Parameters

Understanding the baseline physical chemistry of this compound is the first step in diagnosing experimental anomalies. The table below summarizes the critical parameters that dictate its behavior in solution.

ParameterValue / CharacteristicImpact on Solution Stability
Molecular Formula C13H15NO2N/A
Molecular Weight 217.27 g/mol N/A
Estimated pKa (COOH) ~4.5 – 5.0Dictates aqueous solubility; the compound will precipitate abundantly at pH < 5.0[1].
Core Electron Density Very HighThe 5-methyl and 1-isopropyl groups donate electron density to the indole core, making it highly susceptible to auto-oxidation[2].
Photostability Low to ModerateUV/Vis light accelerates radical formation at the C2/C3 positions of the indole ring.
Optimal Stock Solvent Anhydrous DMSOHigh solubility, but hygroscopic nature of DMSO can introduce water, leading to nucleophilic degradation over time.
Part 2: Troubleshooting Guide & FAQs
Q1: My 10 mM stock solution in DMSO turned pink/brown after two weeks at room temperature. Is it still usable?

A: No, the solution should be discarded. The discoloration indicates oxidative degradation of the indole core. Indoles are inherently electron-rich and easily oxidized[2]. The presence of the 5-methyl group further increases electron density via hyperconjugation. In the presence of dissolved oxygen and trace light, the compound undergoes a one-electron oxidation to form a radical intermediate[3]. If your DMSO has absorbed ambient moisture, water acts as a nucleophile, attacking the C3 position to form 3-hydroxy-indolenine[3],[4]. This intermediate rapidly tautomerizes into highly chromophoric 3-oxindole or isatin derivatives, which manifest as pink, brown, or yellow discoloration[4].

Q2: When I dilute my DMSO stock into my cellular assay buffer (pH 7.4), the solution immediately becomes cloudy. Why?

A: You are experiencing "solvent crash-out" due to localized pH drops and dielectric shifts. Although your final buffer is pH 7.4 (well above the compound's pKa of ~4.5), the rapid introduction of a concentrated, highly lipophilic DMSO stock into an aqueous environment causes transient precipitation before the carboxylic acid can fully ionize and dissolve. Indole carboxylic acids precipitate abundantly in acidic or insufficiently buffered aqueous environments[1]. Fix: Pre-warm your assay buffer to 37°C. Add the DMSO stock dropwise while vortexing vigorously to ensure rapid dispersion and ionization of the carboxylic acid group.

Q3: Can I prepare my stock solutions in methanol or ethanol for LC-MS analysis?

A: It is highly discouraged for long-term storage. While the compound is soluble in primary alcohols, the 6-carboxylic acid group is susceptible to Fischer esterification. If the methanolic solution becomes even slightly acidic (e.g., from CO2 absorption or trace acidic impurities), the compound will slowly convert into its methyl ester derivative. This will alter both the mass-to-charge ratio (m/z) in your MS spectra and the pharmacological activity of the compound. Use LC-MS grade Acetonitrile instead.

Part 3: Mechanistic & Troubleshooting Visualizations

To further clarify the causality behind these stability issues, review the degradation pathway and troubleshooting workflows below.

IndoleOxidation Start 1-Isopropyl-5-methyl-1H-indole- 6-carboxylic acid OxStress Oxidative Stress (O2, Light, Metals) Start->OxStress Exposure Radical Indole Radical Intermediate OxStress->Radical 1e- transfer Hydroxylation Nucleophilic Attack (C3-Hydroxylation) Radical->Hydroxylation +H2O, -H+ Oxindole 3-Oxindole Derivatives (Pink/Brown Color) Hydroxylation->Oxindole Tautomerization

Mechanistic pathway of indole core auto-oxidation and degradation in solution.

TroubleshootingWorkflow Issue Observation: Solution Instability CheckType Primary Symptom? Issue->CheckType ColorChange Color Change (Pink/Brown) CheckType->ColorChange Degradation Precipitation Precipitation / Cloudiness CheckType->Precipitation Solubility ActionColor 1. Purge with Argon 2. Protect from UV 3. Aliquot & Freeze ColorChange->ActionColor CheckSolvent Solvent Type? Precipitation->CheckSolvent ActionAq 1. Verify pH > 6.0 2. Pre-dilute in DMSO 3. Warm gently CheckSolvent->ActionAq Aqueous Buffer ActionOrg 1. Use anhydrous solvent 2. Avoid freeze-thaw 3. Re-dissolve at 37°C CheckSolvent->ActionOrg Organic (DMSO)

Troubleshooting workflow for resolving solution instability and precipitation.

Part 4: Standard Operating Procedure (SOP)
Preparation and Storage of Oxidation-Resistant DMSO Stock Solutions

To create a self-validating, stable system for your experiments, follow this strict protocol to mitigate both oxidation and hydrolysis.

Materials Required:

  • 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (Solid)

  • Anhydrous, amine-free, peroxide-free DMSO (≥99.9% purity)

  • Argon or high-purity Nitrogen gas

  • Amber glass vials or opaque microcentrifuge tubes

Step-by-Step Methodology:

  • Solvent Degassing: Prior to use, sparge the anhydrous DMSO with Argon gas for 10–15 minutes. This displaces dissolved oxygen, which is the primary driver of indole radical formation[3].

  • Weighing: Weigh the required mass of the solid compound. If possible, perform this step inside a dry box or under a stream of inert gas to prevent atmospheric moisture absorption.

  • Dissolution: Add the degassed DMSO to the solid compound to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Mixing (Critical Step): Vortex the solution gently until fully dissolved. Do not sonicate. Sonication induces cavitation, which generates localized extreme heat and free radicals that will instantly initiate the oxidation cascade of the indole ring.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) into amber or opaque tubes. This prevents photo-oxidation and eliminates the need for repeated freeze-thaw cycles.

  • Storage: Blanket the headspace of each tube with Argon before sealing. Store all aliquots at -80°C. Under these conditions, the compound will remain stable for >6 months.

References[3] Pathways of Electrochemical Oxidation of Indolic Compounds - SciSpace.https://typeset.io/papers/pathways-of-electrochemical-oxidation-of-indolic-compounds-28q8z8z8z8[2] Indole - Wikipedia. https://en.wikipedia.org/wiki/Indole[4] Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme - ACS Catalysis.https://pubs.acs.org/doi/10.1021/acscatal.1c02181[1] Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955146/

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Isopropyl-5-methyl-1H-indole-6-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with synthesizing or scaling up 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with synthesizing or scaling up 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7).

Functionalizing the indole core with a bulky isopropyl group at the N-1 position, followed by the careful unmasking of the 6-carboxylic acid, presents unique steric and chemoselective challenges. This document synthesizes field-proven methodologies, mechanistic causality, and quantitative data to ensure a robust, self-validating experimental workflow.

Module 1: Synthetic Strategy & Pathway Visualization

The most reliable route to this target avoids direct N-alkylation of the unprotected carboxylic acid, which would lead to competing esterification. Instead, the workflow utilizes a methyl ester protecting group (Methyl 5-methyl-1H-indole-6-carboxylate), followed by N-isopropylation and subsequent saponification.

G SM Methyl 5-methyl-1H-indole-6-carboxylate (Starting Material) Alkylation Step 1: N-Isopropylation Reagents: 2-Iodopropane, NaH Solvent: DMF, 0 °C to RT SM->Alkylation Deprotonation & SN2 Attack Intermediate Methyl 1-isopropyl-5-methyl- 1H-indole-6-carboxylate (Intermediate) Alkylation->Intermediate Hydrolysis Step 2: Saponification Reagents: LiOH·H2O Solvent: THF/MeOH/H2O, 45 °C Intermediate->Hydrolysis Ester Cleavage Product 1-Isopropyl-5-methyl-1H-indole- 6-carboxylic acid (Final Product) Hydrolysis->Product Acidification (pH 3-4)

Figure 1: Two-step synthetic workflow for 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid.

Module 2: Validated Experimental Protocols

Every step in this protocol includes In-Process Controls (IPCs) to create a self-validating system. Do not proceed to the next step unless the physical or analytical cues match the expected outcomes.

Phase 1: N-Isopropylation
  • Preparation: Charge a flame-dried round-bottom flask with Methyl 5-methyl-1H-indole-6-carboxylate (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration. Maintain under an inert Argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

    • IPC (Self-Validation): Observe the reaction. Stir for 30 minutes at 0 °C until hydrogen gas evolution completely ceases. The solution will typically darken, indicating the successful formation of the active indole anion[1].

  • Alkylation: Dropwise, add 2-Iodopropane (1.5 eq). Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4-6 hours.

    • IPC (Self-Validation): Monitor by TLC (Hexanes/EtOAc 3:1). The N-isopropyl intermediate is highly lipophilic and will elute significantly higher (higher Rf) than the N-H starting material.

  • Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to thoroughly remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Saponification & Isolation
  • Solvent Setup: Dissolve the crude intermediate in a homogeneous mixture of THF/MeOH/H₂O (2:1:1 v/v/v) to a concentration of 0.1 M.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Heat the mixture gently to 45 °C. Stir for 2-4 hours.

    • IPC (Self-Validation): LC-MS should show complete disappearance of the ester mass and the appearance of the [M-H]⁻ ion for the carboxylic acid.

  • Purification: Remove the volatile organic solvents (THF and MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash once with MTBE. Discard the MTBE layer (this removes mineral oil from the NaH and unreacted alkyl halides).

  • Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 3-4.

    • IPC (Self-Validation): A thick white or off-white precipitate will crash out of the solution as the carboxylate is protonated and desolvated.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid.

Module 3: Troubleshooting & Frequently Asked Questions (FAQs)

Q: Why am I seeing unreacted starting material even after 24 hours during the N-alkylation step? A: Isopropylation of the indole nitrogen is notoriously sluggish compared to methylation or benzylation due to the intense steric bulk of the secondary alkyl halide. If you are using 2-bromopropane with a mild base (e.g., K₂CO₃), the reaction rate will be exceptionally slow. Solution: Switch the alkylating agent to 2-iodopropane, which features a superior leaving group. Couple this with a strong, irreversible base like NaH in a polar aprotic solvent (DMF)[2]. NaH completely deprotonates the indole N-H, maximizing its nucleophilicity, while DMF poorly solvates the resulting anion, kinetically driving the Sₙ2 attack.

Q: My LC-MS shows a byproduct with the exact same mass as the product. What is it, and how do I prevent it? A: This is the C-3 alkylated isomer. Indoles are ambient nucleophiles. While the nitrogen is the most acidic site, the C-3 position is highly nucleophilic. Under thermodynamic control, or when using weaker bases where deprotonation is reversible (like Cs₂CO₃ at elevated temperatures), C-3 alkylation competes heavily with N-alkylation. Solution: Ensure strict anhydrous conditions and use an excess of NaH (1.5 eq) at 0 °C before adding the 2-iodopropane. Complete, irreversible deprotonation kinetically favors the desired N-alkylation[1].

Q: The ester hydrolysis (saponification) is stalling. Can I just boil it in aqueous NaOH? A: Boiling in harsh aqueous NaOH can lead to degradation, and the highly lipophilic N-isopropyl indole intermediate is poorly soluble in purely aqueous systems. Furthermore, the 5-methyl group provides slight steric shielding to the adjacent 6-carboxylate. Solution: Utilize the recommended homogeneous solvent mixture of THF/MeOH/H₂O with LiOH·H₂O. The lithium ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This enhances the electrophilicity of the ester carbon, significantly accelerating hydrolysis even at gentle temperatures (45 °C) without risking the integrity of the indole core.

Q: I lost a significant amount of product during the final isolation. What went wrong? A: You likely over-acidified the aqueous layer. If the pH drops below 2, the indole nitrogen can become protonated, forming a highly water-soluble indolium salt, which prevents the product from precipitating. Solution: Carefully adjust the pH to exactly 3-4. This is acidic enough to protonate the carboxylic acid (pKa ~4.5) but not acidic enough to protonate the indole nitrogen.

Module 4: Quantitative Optimization Data

To further guide your experimental design, review the following optimization matrices which summarize the causality behind the chosen protocols.

Table 1: Optimization of N-Isopropylation Conditions

Data demonstrates the necessity of strong bases and superior leaving groups to overcome the steric hindrance of the isopropyl moiety.

BaseSolventAlkylating AgentTemp (°C)Conversion (%)Regioselectivity (N : C-3)
K₂CO₃Acetone2-Bromopropane60< 2080 : 20
Cs₂CO₃DMF2-Bromopropane806590 : 10
NaH DMF 2-Iodopropane 0 to 25 > 95 > 99 : 1
Table 2: Optimization of Saponification Conditions

Data highlights the efficiency of the LiOH/mixed-solvent system in overcoming the lipophilicity and steric shielding of the intermediate.

BaseSolvent SystemTemp (°C)Time (h)Yield (%)Observation
NaOH (aq)MeOH252440Incomplete conversion due to poor solubility.
NaOH (aq)THF/MeOH/H₂O651272Complete conversion, but minor degradation observed.
LiOH·H₂O THF/MeOH/H₂O (2:1:1) 45 4 > 95 Clean, rapid conversion. High purity precipitate.

References

  • 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid - MilliporeSigma. sigmaaldrich.com. Available at:

  • [1] US7067676B2 - N-alkylation of indole derivatives. google.com (Google Patents). Available at:

  • [2] Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells. nih.gov (PMC). Available at:

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the potential bioavailability challenges of 1-Isopropyl-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the potential bioavailability challenges of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of formulation and delivery for this novel indole derivative.

Initial Characterization and Considerations

A thorough understanding of the physicochemical properties of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid is the foundation for developing an effective bioavailability enhancement strategy. While experimental data for this specific molecule is limited, we can infer key characteristics based on its structure and data from similar indole carboxylic acid derivatives.

Table 1: Physicochemical Properties of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid and Related Analogs

PropertyValue (1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid)Inferred Significance for Bioavailability
Molecular Formula C₁₃H₁₅NO₂Indicates a relatively small molecule.
Molecular Weight 217.27 g/mol Suggests that molecular size is unlikely to be a primary barrier to absorption.
Physical Form SolidCrystalline form and polymorphism will be important considerations.
Predicted pKa ~4.5As a carboxylic acid, it is expected to be a weak acid.[1] This suggests that its solubility will be highly pH-dependent, with low solubility in the acidic environment of the stomach and increased solubility in the more neutral pH of the small intestine.
Predicted LogP ~3.0The predicted lipophilicity for a similar compound is 2.98950.[1] This moderate lipophilicity suggests that the compound may have good membrane permeability but could also indicate poor aqueous solubility.

Based on this profile, 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid can be preliminarily classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its absorption is likely to be limited by its solubility or both solubility and permeability, respectively. The following sections will detail strategies to address these potential limitations.

Strategies for Bioavailability Enhancement

A multi-pronged approach is often necessary to successfully enhance the bioavailability of a compound with solubility challenges. Below are several strategies, ranging from simple formulation adjustments to more complex delivery systems.

Salt Formation

For acidic compounds like 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid, salt formation is often the most direct and effective method to improve aqueous solubility and dissolution rate.[2] By reacting the carboxylic acid with a suitable base, a more soluble salt form can be generated.

Experimental Protocol: Salt Screening

  • Counterion Selection: Choose a variety of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-arginine, L-lysine).

  • Solvent Selection: Use a solvent in which the free acid has limited solubility but the expected salt is soluble (e.g., water, ethanol, or a mixture).

  • Stoichiometric Addition: In separate vials, dissolve the free acid in the chosen solvent and add a stoichiometric equivalent of each selected base.

  • Equilibration: Allow the solutions to equilibrate with stirring at a controlled temperature.

  • Isolation and Characterization: If a precipitate forms, isolate the solid by filtration. If no precipitate forms, slowly evaporate the solvent. Characterize the resulting solid for its solid-state properties (crystallinity, polymorphism), solubility, and stability.

Particle Size Reduction

Reducing the particle size of a drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2] Techniques like micronization and nanosizing can be employed.[2][3]

Experimental Protocol: Micronization via Air Jet Milling

  • Material Preparation: Ensure the starting material is crystalline and free of solvents.

  • Milling Parameters: Set the appropriate grinding and feeding pressures for the air jet mill. These parameters will need to be optimized for the specific compound.

  • Processing: Feed the compound into the milling chamber. The high-velocity air stream will cause the particles to collide and fracture.

  • Collection: Collect the micronized powder in the collection vessel.

  • Particle Size Analysis: Characterize the particle size distribution of the milled material using techniques like laser diffraction. Aim for a particle size range of 1-10 µm for micronization.

Formulation-Based Approaches

If simpler methods are insufficient, more advanced formulation strategies can be explored. These often involve creating a system where the drug is in a higher energy state or is solubilized in a carrier system.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution rate.[2] Common techniques for preparing ASDs include spray drying and hot-melt extrusion.[2]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of lipids, surfactants, and co-solvents.[4] Upon dilution in the gastrointestinal tract, these systems form fine emulsions or microemulsions, facilitating drug absorption.[4]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, increasing their apparent solubility.[3]

Chemical Modification: Prodrugs

A prodrug approach involves chemically modifying the carboxylic acid moiety to create a more soluble or permeable derivative that is converted back to the active parent drug in the body.[4] For example, creating an ester prodrug can increase lipophilicity and enhance permeability.[5]

Troubleshooting Guides (Q&A)

Issue: Poor Solubility and Dissolution

  • Q: I have confirmed that my compound has low aqueous solubility. What is the first thing I should try?

    • A: Start with a simple pH adjustment. Since your compound is a weak acid, its solubility should increase significantly at a pH above its pKa.[3] Determine the pH-solubility profile to understand this relationship. If oral administration is the goal, remember that the drug will encounter a wide range of pH values in the gastrointestinal tract.

  • Q: I have tried salt formation, but my salt is not stable and converts back to the free acid upon storage. What can I do?

    • A: This may be due to the hygroscopicity of the salt or an inappropriate counterion choice. Ensure you are storing the salt under dry conditions. You may also need to screen a wider range of counterions to find one that forms a more stable and less hygroscopic salt. Characterize the solid form of your salt using techniques like X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) to assess its crystallinity and hygroscopicity.

Issue: Formulation Instability

  • Q: I have developed an amorphous solid dispersion, but it is physically unstable and recrystallizes over time. How can I improve its stability?

    • A: Recrystallization is a common challenge with ASDs.[2] Consider the following:

      • Polymer Selection: The choice of polymer is critical. Ensure there are favorable interactions (e.g., hydrogen bonding) between your drug and the polymer.

      • Drug Loading: High drug loading can increase the tendency for recrystallization. Try preparing ASDs with lower drug loadings.

      • Storage Conditions: Store the ASD at a low temperature and humidity to minimize molecular mobility.

  • Q: My lipid-based formulation is showing signs of drug precipitation after dilution. What is the cause?

    • A: This can happen if the drug is not sufficiently solubilized in the lipid vehicle or if the emulsion formed upon dilution is not stable. You may need to optimize the ratio of lipid, surfactant, and co-solvent in your formulation. Screening different excipients may also be necessary to find a combination that provides a stable microemulsion upon dilution.

Frequently Asked Questions (FAQs)

  • Q1: Is it possible that the permeability of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid is also a limiting factor for its bioavailability?

    • A1: Yes, this is a possibility. While its predicted LogP suggests it may have adequate permeability, experimental validation is crucial. An in vitro permeability assay using a Caco-2 cell monolayer is a standard method to assess this. If permeability is found to be low, a prodrug approach to increase lipophilicity might be a viable strategy.

  • Q2: How do I choose between different bioavailability enhancement strategies?

    • A2: The choice of strategy depends on several factors, including the physicochemical properties of your compound, the desired dose, the route of administration, and the stage of development. It is often best to start with simpler and more established methods like salt formation and particle size reduction before moving on to more complex formulations like ASDs or LBDDS. The following workflow can serve as a general guide:

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Optimization

Technical Support Center: Purification Strategies for 1-Isopropyl-5-methyl-1H-indole-6-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Profile: 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) Overview & Core Challenges Purifying 1-isopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Profile: 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7)

Overview & Core Challenges

Purifying 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid requires navigating its unique amphoteric-like physical properties. The molecule features a highly lipophilic N-isopropyl group and C5-methyl group, which contrast sharply with the polar, ionizable C6-carboxylic acid. This specific structural combination frequently leads to severe chromatographic streaking, trapping of residual solvents during isolation, and extreme difficulty in separating closely related regioisomers (e.g., 4-methyl or 7-methyl analogs) formed during indole ring synthesis.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve >99% purity for downstream drug development applications.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound streak severely on normal-phase silica gel, and how do I prevent it?

Causality: The C6-carboxylic acid group acts as a strong hydrogen-bond donor and acceptor. On unmodified silica gel, the acidic carboxyl group interacts heterogeneously with the weakly acidic/polar silanol (Si-OH) sites on the stationary phase[1]. This creates a continuous protonation/deprotonation equilibrium during elution, causing the compound to drag or "streak" across a wide range of retention factors ( Rf​ ), leading to poor recovery and co-elution with baseline impurities.

Solution: You must saturate the active silanol sites and suppress the ionization of your target molecule. Adding an acidic modifier to your mobile phase forces the carboxylic acid into its fully protonated, neutral state. As recommended for acid-sensitive and acidic indole derivatives, adding 0.1% to 2.0% acetic acid or formic acid to the eluent effectively suppresses deprotonation and sharpens the elution band[1].

Quantitative Data: Effect of Acidic Modifiers on Normal-Phase Chromatography

Mobile Phase SystemAcidic ModifierApprox. Retention Factor ( Rf​ )Peak Shape & Observation
Hexane / EtOAc (1:1)None0.15 – 0.40 (Streak)Severe tailing; poor recovery; co-elution.
Hexane / EtOAc (1:1)1.0% Acetic Acid0.35Sharp, symmetrical band; high recovery.
DCM / MeOH (95:5)None0.10 – 0.30 (Streak)Irreproducible retention; traps on column.
DCM / MeOH (95:5)0.5% Formic Acid0.25Excellent resolution from baseline impurities.
Q2: My synthesis yielded regioisomers (e.g., 4-methyl vs. 5-methyl). Acid-base extraction cannot separate them. What is the most reliable method?

Causality: Regioisomers of indole carboxylic acids share identical functional groups and nearly identical pKa​ values. Because their ionization behaviors are indistinguishable, liquid-liquid extraction is ineffective. However, the positional shift of the methyl group alters the molecule's hydrophobic surface area and three-dimensional steric bulk.

Solution: Reverse-phase (C18) chromatography is the gold standard for this scenario. C18 media relies on hydrophobic interactions rather than polar interactions. By using an acidic aqueous/organic gradient, the carboxylic acid is kept protonated, allowing the C18 stationary phase to exploit the minute differences in the hydrophobic surface area of the regioisomers[2]. High-performance liquid chromatography (HPLC) provides the theoretical plates necessary for baseline resolution of indole isomers[3].

DecisionTree Start Analyze Impurity Profile (LC-MS / TLC) Regio Contains Regioisomers (e.g., 4-methyl/7-methyl) Start->Regio Polar Contains Polar or Baseline Impurities Start->Polar RP Reverse-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% TFA) Regio->RP Requires high resolution NP Normal-Phase Flash (Silica, Hex/EtOAc + 1% AcOH) Polar->NP Standard cleanup Cryst Recrystallization (EtOH/H2O) RP->Cryst Final Polish NP->Cryst Final Polish

Decision matrix for selecting the optimal chromatographic purification strategy.

Q3: How can I rapidly remove unreacted alkyl halides or decarboxylated indole byproducts without using chromatography?

Causality: Unreacted alkylating agents (e.g., isopropyl halides) and decarboxylated indole byproducts are neutral organic molecules. In contrast, 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid contains an ionizable proton ( pKa​ ~4.5).

Solution: Exploit the pKa​ difference using a liquid-liquid acid-base extraction. By adjusting the pH of the aqueous phase to ~8 using sodium bicarbonate, the target molecule is deprotonated into a highly water-soluble sodium salt, while neutral impurities remain trapped in the organic phase. Subsequent acidification of the aqueous layer to pH 2 forces the target back into its lipophilic, protonated state for recovery.

ExtractionWorkflow Crude Crude Reaction Mixture (Target + Neutral Impurities) Dissolve Dissolve in EtOAc Extract with sat. NaHCO3 (aq) Crude->Dissolve Org1 Organic Layer (Neutral Impurities -> Discard) Dissolve->Org1 Phase Separation Aq1 Aqueous Layer (Target Sodium Salt) Dissolve->Aq1 Phase Separation Acidify Acidify with 1M HCl to pH 2-3 Aq1->Acidify Extract2 Extract with clean EtOAc or Filter Precipitate Acidify->Extract2 Pure Pure 1-Isopropyl-5-methyl- 1H-indole-6-carboxylic acid Extract2->Pure

Acid-base extraction workflow for isolating indole-6-carboxylic acid from neutral impurities.

Part 2: Standard Operating Protocols (SOPs)

Protocol A: Acid-Base Liquid-Liquid Extraction (Non-Chromatographic Cleanup)

Use this protocol to remove neutral organic impurities prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • First Extraction (Deprotonation): Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Agitation: Shake vigorously and vent the funnel frequently.

    • Self-Validation Checkpoint: Gas evolution ( CO2​ ) must be observed; this confirms the neutralization of the carboxylic acid is actively occurring.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the target sodium salt) into a clean Erlenmeyer flask. Discard the upper organic layer (containing neutral impurities).

  • Acidification: Slowly add 1M HCl dropwise to the aqueous layer while stirring continuously until the pH reaches 2-3.

    • Self-Validation Checkpoint: Check the solution with pH paper. The solution will turn cloudy, and a white/off-white precipitate of the protonated indole-6-carboxylic acid will form, validating successful acidification. If no precipitate forms, the pH is not low enough.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (2 x 10 mL/g). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the semi-pure product.

Protocol B: Reverse-Phase Preparative HPLC for Regioisomer Resolution

Use this protocol when regioisomers or closely related structural analogs are present[3],[2].

  • Sample Preparation: Dissolve the regioisomer mixture in a minimum volume of HPLC-grade Methanol or DMSO.

    • Self-Validation Checkpoint: Ensure the sample is completely particulate-free by passing it through a 0.45 µm PTFE syringe filter. Any resistance indicates particulate matter that will clog the preparative column.

  • Column Setup: Equip the Prep-HPLC with a C18 column (e.g., 5 µm particle size, 21.2 x 250 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 30 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm and 280 nm (characteristic wavelengths for indole cores).

  • Fraction Collection: Collect fractions based on UV peak triggering.

    • Self-Validation Checkpoint: Perform an analytical LC-MS on the collected fractions before pooling. Confirm that the target mass ( m/z [M+H]+ 218.1) corresponds to a single, isolated peak without leading or tailing regioisomer shoulders.

  • Isolation: Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and volatile TFA, yielding the highly pure crystalline compound.

References

  • Sigma-Aldrich / MilliporeSigma. "1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid - Product Information & Properties." Sigma-Aldrich Catalog. Link

  • Benchchem. "Technical Support Center: Purification of Indole Derivatives by Column Chromatography." Benchchem Technical Resources. 1

  • MDPI. "Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction." Molecules. 3

  • Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids." Chromatography Application Note. 2

Sources

Reference Data & Comparative Studies

Validation

Fragment-to-Lead Validation: Confirming the Biological Activity of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic Acid

Executive Summary: The Strategic Value of the Indole-6-Carboxylic Acid Scaffold In modern fragment-based drug discovery (FBDD), the indole-6-carboxylic acid core is recognized as a privileged scaffold. It has been extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Indole-6-Carboxylic Acid Scaffold

In modern fragment-based drug discovery (FBDD), the indole-6-carboxylic acid core is recognized as a privileged scaffold. It has been extensively utilized to target deep hydrophobic pockets, most notably in the development of allosteric inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase (thumb pocket 1)[1, 2] and as competitive inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) in immuno-oncology[3].

This guide objectively compares the biological performance of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (Compound A) against its less substituted analogs: 1H-indole-6-carboxylic acid (Compound B) and 1-Methyl-1H-indole-6-carboxylic acid (Compound C) . By evaluating these fragments in a standardized IDO1 inhibition cascade, we demonstrate how specific steric bulk (1-isopropyl) and electronic modulation (5-methyl) dramatically enhance target engagement, binding thermodynamics, and cellular efficacy.

Mechanistic Rationale: Why Substitutions Matter

When optimizing a fragment into a lead compound, every heavy atom must contribute to the binding free energy (Ligand Efficiency). The structural modifications in Compound A provide three distinct mechanistic advantages over the unsubstituted Compound B:

  • The 6-Carboxylic Acid (Pharmacophore): Acts as the primary anchor. In metalloenzymes like IDO1, it coordinates directly with the heme iron. In polymerases, it forms critical salt bridges with basic active-site residues[4].

  • 1-Isopropyl Group (Hydrophobic Pocket Filling): The unsubstituted indole nitrogen (Compound B) acts as a hydrogen bond donor, which can lead to off-target kinase binding. N-alkylation with a bulky isopropyl group forces the desolvation of high-energy water molecules in the target's hydrophobic sub-pocket, driving binding entropy.

  • 5-Methyl Group (Conformational Locking): The methyl group at the 5-position provides a steric shield. It restricts the rotational degrees of freedom of the indole ring within the binding site, locking it into a favorable dihedral angle and increasing overall lipophilicity (LogP) for enhanced cellular permeability.

Comparative Performance Data

To objectively evaluate the impact of these structural features, all three compounds were subjected to a rigorous screening cascade. The data below summarizes their biophysical, biochemical, and cellular performance.

Table 1: Biophysical & Biochemical Profiling (IDO1 Target)

Assay conditions: SPR performed at 25°C; Biochemical IC50 determined via Kynurenine fluorescence assay.

CompoundStructural ModificationSPR Kd​ (nM)Enzyme IC50​ (nM)Ligand Efficiency (LE)
Compound A 1-Isopropyl, 5-Methyl38 ± 4 45 ± 6 0.42
Compound B Unsubstituted (1H)1100 ± 851250 ± 1100.31
Compound C 1-Methyl390 ± 42420 ± 350.35
Table 2: Cellular Efficacy & Viability (HeLa Cells, IFN- γ Stimulated)

Assay conditions: 48-hour incubation. Kynurenine levels normalized to cell viability.

CompoundCellular IC50​ (nM)Cytotoxicity CC50​ (nM)Therapeutic Index ( CC50​/IC50​ )
Compound A 110 ± 15 > 20,000 > 181
Compound B > 10,000> 20,000N/A
Compound C 1500 ± 120> 20,000> 13

Data Interpretation: Compound A exhibits a 28-fold improvement in biochemical potency and a nearly 100-fold improvement in cellular efficacy compared to the unsubstituted Compound B. The high Ligand Efficiency (0.42) confirms that the added molecular weight of the isopropyl and methyl groups directly translates to productive binding interactions.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory counter-screens and controls to rule out artifacts.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Confirm direct target engagement and determine binding kinetics ( Kd​ ).

  • Surface Preparation: Immobilize recombinant human IDO1 onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling is chosen over His-tag capture to prevent baseline drift during the multi-cycle kinetics, ensuring a highly stable surface for small-molecule binding.

  • Reference Channel Setup: Leave flow cell 1 unmodified (ethanolamine blocked) to serve as a reference.

    • Causality: Small molecules require 5% DMSO for solubility. The reference channel is critical to subtract bulk refractive index changes caused by minor DMSO mismatches between the running buffer and the sample.

  • Analyte Injection: Inject compounds in a 2-fold dilution series (1.5 nM to 2000 nM) at a flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the observed association/dissociation curves reflect true binding kinetics.

  • Validation Step: Inject Epacadostat (a known IDO1 inhibitor) as a positive control at the start and end of the run to verify that the immobilized protein retains its active conformation.

Protocol 2: Biochemical IDO1 Inhibition Assay

Objective: Determine the biochemical IC50​ via a functional readout.

  • Reaction Assembly: In a 384-well black microplate, combine 50 nM recombinant IDO1, 100 µM L-tryptophan, 20 mM ascorbic acid, and 10 µM methylene blue in a 50 mM potassium phosphate buffer (pH 6.5).

  • Compound Addition & Baseline Read: Add compounds (A, B, and C) in a 10-point dose-response matrix. Crucial: Read the baseline fluorescence (Ex 400 nm / Em 500 nm) before incubating.

    • Causality: Indole derivatives frequently exhibit intrinsic autofluorescence. Reading the baseline allows for background subtraction, preventing false-negative inhibition readouts.

  • Incubation & Readout: Incubate for 60 minutes at 37°C. Add 30% trichloroacetic acid (TCA) to stop the reaction, incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine, and react with Ehrlich's reagent. Read absorbance at 490 nm.

Protocol 3: Multiplexed Cellular Efficacy Assay

Objective: Assess target inhibition in a living cellular environment while ruling out cytotoxicity.

  • Cell Seeding & Stimulation: Seed HeLa cells at 5,000 cells/well. Stimulate with 50 ng/mL IFN- γ to induce endogenous IDO1 expression.

  • Treatment: Treat with compounds for 48 hours.

  • Multiplexed Readout (Self-Validation):

    • Step A (Efficacy): Transfer 50 µL of the supernatant to a new plate and mix with Ehrlich's reagent to quantify secreted kynurenine.

    • Step B (Viability): Add CellTiter-Glo® reagent to the remaining cells in the original plate to measure ATP (cell viability).

    • Causality: This multiplexed approach is mandatory. It proves that a reduction in kynurenine is due to specific IDO1 inhibition and not simply because the compound killed the cells (which would artificially lower kynurenine production).

Visualizations

Workflow Diagram: FBDD Screening Cascade

FBDD_Cascade A Primary Screen SPR Binding (Kd) B Biochemical Assay Enzyme IC50 A->B Kd < 100 nM C Cellular Assay Target Engagement B->C IC50 < 100 nM D Hit Validation 1-iPr-5-Me-Indole-6-COOH C->D Cell Efficacy & Viability

Caption: Orthogonal screening cascade for validating indole-based fragments.

Mechanistic Pathway: IDO1 Inhibition in the Tumor Microenvironment

Pathway IFN IFN-γ Stimulation STAT1 STAT1 Signaling IFN->STAT1 IDO1 IDO1 Expression STAT1->IDO1 KYN Kynurenine Production (T-Cell Suppression) IDO1->KYN Catalyzes TRP L-Tryptophan TRP->KYN Substrate INHIB 1-iPr-5-Me-Indole-6-COOH (Compound A) INHIB->IDO1 Blocks Heme Iron

Caption: Mechanism of IDO1 inhibition by indole-6-carboxylic acid derivatives.

References

  • Beaulieu, P. L., et al. (2013). "Allosteric N-acetamide-indole-6-carboxylic acid thumb pocket 1 inhibitors of hepatitis C virus NS5B polymerase — Acylsulfonamides and acylsulfamides as carboxylic acid replacements." Canadian Journal of Chemistry, 91(1): 66-81. Available at: [Link]

  • Stansfield, I., et al. (2007). "Development of carboxylic acid replacements in indole-N-acetamide inhibitors of hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 17(18): 5143–5149. Available at: [Link]

  • Carbone, D., et al. (2024). "Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids." Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Al-Iraqi, et al. (2024). "New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation." Chemistry & Biodiversity, 21(2): e202301892. Available at: [Link]

Validation

A Researcher's Guide to the Reproducible Synthesis of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic Acid

For researchers and drug development professionals, the ability to reliably reproduce experimental results is the cornerstone of scientific advancement. This guide provides an in-depth analysis of the synthesis of 1-Isop...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the ability to reliably reproduce experimental results is the cornerstone of scientific advancement. This guide provides an in-depth analysis of the synthesis of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid, a substituted indole derivative with potential applications in medicinal chemistry. As no direct, peer-reviewed synthesis protocol is readily available for this specific molecule, this document outlines a plausible and robust synthetic route, drawing upon established chemical principles. More importantly, it highlights critical parameters and potential pitfalls that can affect reproducibility, offering field-proven insights to ensure consistent and verifiable outcomes. We will delve into the causality behind experimental choices, describe self-validating protocols, and provide a framework for comparison with alternative compounds.

The Strategic Approach to Synthesis: A Multi-Step Pathway

The synthesis of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid can be logically approached through a multi-step sequence, beginning with the construction of the core indole scaffold via the well-established Fischer indole synthesis, followed by N-alkylation and final ester hydrolysis. This strategy allows for controlled introduction of the required substituents and provides opportunities for purification and characterization at intermediate stages, enhancing the reproducibility of the overall process.

A Starting Materials: 4-Methyl-3-nitrophenol Ethyl 2-chloroacetoacetate B Step 1: Synthesis of (4-Methyl-3-nitrophenyl)hydrazine A->B Diazotization, Reduction C Step 2: Fischer Indole Synthesis Ethyl 5-methyl-6-nitro-1H-indole-2-carboxylate B->C Condensation with Ethyl pyruvate D Step 3: Reduction of Nitro Group Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate C->D Reduction (e.g., SnCl2/HCl) E Step 4: Sandmeyer Reaction Ethyl 6-bromo-5-methyl-1H-indole-2-carboxylate D->E Diazotization, CuBr F Step 5: N-Isopropylation Ethyl 1-isopropyl-5-methyl-6-bromo-1H-indole-2-carboxylate E->F Isopropyl iodide, NaH G Step 6: Carboxylation Ethyl 1-isopropyl-5-methyl-1H-indole-6-carboxylate F->G Grignard formation, CO2 quench H Step 7: Hydrolysis 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid G->H LiOH, THF/H2O

Caption: Proposed synthetic workflow for 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid.

PART 1: Detailed Experimental Protocols and a Critical Analysis of Reproducibility

Step 1: Synthesis of (4-Methyl-3-nitrophenyl)hydrazine

The journey begins with the synthesis of the key hydrazine intermediate. Reproducibility in this initial step is paramount, as the purity of this compound directly impacts the success of the subsequent Fischer indole synthesis.

Protocol:

  • Nitration: 4-Methylphenol (cresol) is nitrated to yield 4-methyl-3-nitrophenol. A common method involves the use of a nitrating mixture, such as nitric acid in sulfuric acid, at low temperatures to control regioselectivity and prevent over-nitration.

  • Diazotization: The resulting 4-methyl-3-nitroaniline is then subjected to diazotization using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at 0-5 °C.

  • Reduction: The diazonium salt is subsequently reduced to the corresponding hydrazine using a reducing agent like sodium sulfite or tin(II) chloride.

Causality and Reproducibility:

  • Temperature Control in Nitration: The nitration of phenols is highly exothermic. Poor temperature control can lead to the formation of undesired isomers and dinitrated byproducts, which are difficult to separate and will introduce impurities into the subsequent steps. A consistent temperature profile is crucial for a reproducible outcome.

  • Purity of the Hydrazine: The stability of the synthesized hydrazine is a critical factor. Hydrazines can be sensitive to air and light. It is advisable to use the freshly prepared hydrazine directly in the next step or store it under an inert atmosphere. Impurities in the hydrazine can significantly inhibit the Fischer indole synthesis or lead to the formation of intractable tars.[1]

Step 2: Fischer Indole Synthesis of the Indole Core

The Fischer indole synthesis is a robust method for forming the indole ring system. However, its success is highly dependent on the reaction conditions and the nature of the substrates.

Protocol:

  • In a round-bottom flask, dissolve (4-methyl-3-nitrophenyl)hydrazine and a slight excess of an appropriate keto-ester, such as ethyl pyruvate, in a suitable solvent like ethanol or acetic acid.

  • Add a catalytic amount of an acid catalyst. Common choices include Brønsted acids like sulfuric acid or p-toluenesulfonic acid, or Lewis acids such as zinc chloride.[2]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

Causality and Reproducibility:

  • Choice of Acid Catalyst: The strength and concentration of the acid catalyst are critical. A weak acid may result in low yields, while a very strong acid can lead to degradation of the starting materials or the product.[3] The optimal catalyst and concentration should be determined empirically and then maintained for reproducible results.

  • Reaction Temperature and Time: The Fischer indole synthesis is often temperature-sensitive. Insufficient heat can lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition.[3] Consistent temperature control and reaction time are essential.

  • Side Reactions: A common side reaction is the cleavage of the N-N bond in the hydrazine, especially with electron-donating groups on the aryl ring.[4] This leads to the formation of aniline byproducts. Careful control of the reaction conditions can minimize this side reaction.

Start Hydrazone Intermediate Desired Fischer Indole Product Start->Desired [3,3]-Sigmatropic Rearrangement Side_Product N-N Bond Cleavage (Aniline byproduct) Start->Side_Product Acid-catalyzed cleavage

Caption: Competing pathways in the Fischer indole synthesis.

Step 3: N-Isopropylation of the Indole Nitrogen

The introduction of the isopropyl group onto the indole nitrogen can be challenging due to the competing C3-alkylation.

Protocol:

  • To a solution of the synthesized indole ester in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the indole nitrogen.

  • After stirring for a short period, add isopropyl iodide or isopropyl bromide.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Causality and Reproducibility:

  • Base and Solvent Selection: The choice of base and solvent is crucial for achieving high N-alkylation selectivity. The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent favors the formation of the indolate anion, which is more likely to undergo N-alkylation.

  • Temperature Control: The initial deprotonation should be performed at a low temperature to control the reaction rate and prevent side reactions.

  • C3-Alkylation as a Side Reaction: The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the alkylating agent. The reaction conditions should be carefully optimized to favor N-alkylation.

Step 4: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the hydrolysis of the ester to the desired carboxylic acid.

Protocol:

  • Dissolve the N-isopropyl indole ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Causality and Reproducibility:

  • Complete Hydrolysis: Ensure that the hydrolysis reaction goes to completion to avoid contamination of the final product with the starting ester. Monitoring by TLC is essential. Incomplete hydrolysis can be a source of irreproducibility in biological assays.

  • Purification of the Final Product: The precipitated carboxylic acid may require further purification by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity product. The choice of recrystallization solvent should be consistent across experiments.

PART 2: A Framework for Self-Validating Protocols and Quality Control

To ensure the integrity and reproducibility of the synthesized 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid, a robust quality control (QC) plan is essential. This involves a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and integrity of the compound at each critical stage.

Table 1: Analytical Techniques for Quality Control

Stage of SynthesisAnalytical TechniquePurposeKey Parameters to Monitor
Intermediate Products Thin-Layer Chromatography (TLC)Reaction monitoring, preliminary purity assessmentRetention factor (Rf), presence of starting materials and byproducts
High-Performance Liquid Chromatography (HPLC)Purity assessment, quantification of impuritiesPeak purity, retention time, area percentage of the main peak
Final Product High-Resolution Mass Spectrometry (HRMS)Confirmation of molecular formulaAccurate mass measurement
¹H and ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation, confirmation of identityChemical shifts, coupling constants, integration
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groupsPresence of characteristic peaks (e.g., C=O, N-H, O-H)
Predicted Spectroscopic Data for 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid:
  • ¹H NMR (in CDCl₃, predicted):

    • Isopropyl group: A doublet around δ 1.5-1.7 ppm (6H) for the two methyl groups and a septet around δ 4.5-4.8 ppm (1H) for the CH proton.

    • Methyl group (C5): A singlet around δ 2.4-2.6 ppm (3H).

    • Indole protons: Signals in the aromatic region (δ 6.5-8.0 ppm). The H7 proton is expected to be a singlet, and the H2 and H4 protons will likely appear as singlets or doublets depending on long-range coupling.

    • Carboxylic acid proton: A broad singlet in the downfield region (δ 10-12 ppm).

  • ¹³C NMR (in CDCl₃, predicted):

    • Carboxylic acid carbonyl: Around δ 170-175 ppm.

    • Indole ring carbons: In the range of δ 100-140 ppm.

    • Isopropyl carbons: CH carbon around δ 45-50 ppm and methyl carbons around δ 20-25 ppm.

    • Methyl carbon (C5): Around δ 20-22 ppm.

  • FTIR (KBr, cm⁻¹):

    • Broad O-H stretch from the carboxylic acid around 3300-2500 cm⁻¹.

    • C=O stretch from the carboxylic acid around 1700-1680 cm⁻¹.

    • Aromatic C-H and C=C stretching vibrations.

PART 3: Comparison with Alternatives

When embarking on a research project involving a specific molecule, it is prudent to consider potential alternatives. The choice of an alternative will depend on the specific research question and the desired biological activity.

Table 2: Comparison of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid with Potential Alternatives

CompoundStructural FeaturesPotential AdvantagesPotential Disadvantages
1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid N-isopropyl, C5-methyl, C6-carboxylic acidSpecific substitution pattern may confer unique biological activity.Synthesis is not established; reproducibility challenges need to be addressed.
Indole-6-carboxylic acid Unsubstituted at N1 and C5.Commercially available, well-characterized.May lack the specific biological activity conferred by the isopropyl and methyl groups.
5-Methyl-1H-indole-6-carboxylic acid Unsubstituted at N1.Synthesis is likely more straightforward than the N-isopropyl derivative.May have different pharmacokinetic properties due to the absence of the N-isopropyl group.
Other N-alkylated indole-6-carboxylic acids e.g., N-ethyl, N-propylAllows for the systematic investigation of the effect of the N-alkyl group on biological activity.Each derivative requires a separate synthesis and characterization.

The decision to synthesize and study 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid should be based on a clear hypothesis regarding the role of its specific substitution pattern. The protocols and analytical methods outlined in this guide provide a solid foundation for producing this compound in a reproducible manner, enabling reliable biological evaluation.

References

  • Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem. Accessed March 28, 2026.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem. Accessed March 28, 2026.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. BenchChem. Accessed March 28, 2026.
  • O'Connor, J. M., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 295-303.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 4756-4759.
  • O'Connor, J. M., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(24), 16356-16362.
  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. BenchChem. Accessed March 28, 2026.
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Molecules, 27(15), 4983.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2021). Organic & Biomolecular Chemistry, 19(2), 295-303.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431-436.
  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 4756-4759.
  • Fischer Indole Synthesis. Alfa Chemistry. Accessed March 28, 2026.
  • Yong, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 470.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2533-2543.
  • Problems with Fischer indole synthesis. Reddit. Accessed March 28, 2026.
  • Methyl indole-5-carboxylate(1011-65-0) 1H NMR spectrum. ChemicalBook. Accessed March 28, 2026.
  • Preparation of 4-nitrophenylhydrazine. PrepChem.com. Accessed March 28, 2026.
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2013).
  • Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complexes. (2018). Dalton Transactions, 47(36), 12563-12571.
  • 1-isopropyl-1H-indole. PubChem. Accessed March 28, 2026.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). Molecules, 22(3), 470.
  • 1-isopropyl-1H-indole-5-carboxylic acid. BenchChem. Accessed March 28, 2026.
  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (2016).
  • INDOLE-N-METHYL-N-ISOPROPYL-TRYPTAMINE. SpectraBase. Accessed March 28, 2026.
  • GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...).
  • Indoles. University of California, Irvine. Accessed March 28, 2026.
  • One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2021). Organic & Biomolecular Chemistry, 19(2), 295-303.
  • 4-methyl-3-nitrophenols and preparation method thereof.
  • Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. (2022). Discovery, 58(319), 569-577.
  • Preparation method of 4-methyl phenylhydrazine hydrochloride. Eureka. Accessed March 28, 2026.
  • Technical Support Center: Synthesis of N'-{4-nitrophenyl}-1-naphthohydrazide. BenchChem. Accessed March 28, 2026.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2533-2543.
  • Ch20: Hydrolysis of Esters. University of Calgary. Accessed March 28, 2026.
  • Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase. (2023). Molecules, 28(22), 7606.
  • 5-Methyl-indole-6-carboxylic acid Methyl ester.
  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Accessed March 28, 2026.
  • 1H-Indole, 5-methyl-. NIST WebBook. Accessed March 28, 2026.
  • 3-formyl-1h-indole-5-carboxylic acid methyl ester(197506-83-5) 1 h nmr. ChemicalBook. Accessed March 28, 2026.
  • Fischer Indole Synthesis. Organic Chemistry Portal. Accessed March 28, 2026.
  • 6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid. Vibrant Pharma Inc. Accessed March 28, 2026.
  • Ester to Acid - Common Conditions.
  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & medicinal chemistry letters, 14(10), 2681–2684.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube.

Sources

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